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  • Product: 2,4-Dinitro-2'-Methoxydiphenylamine
  • CAS: 14038-08-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,4-Dinitro-2'-methoxydiphenylamine: Properties, Synthesis, and Analysis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the physical and chemical properties of 2,4-Dinitro-2'-methoxyd...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the physical and chemical properties of 2,4-Dinitro-2'-methoxydiphenylamine. As a specialized aromatic amine, understanding its characteristics is crucial for its application as a versatile chemical intermediate.

Chemical Identity and Structure

2,4-Dinitro-2'-methoxydiphenylamine is an organic compound characterized by a diphenylamine core structure. One phenyl ring is substituted with two nitro groups at the 2 and 4 positions, while the other phenyl ring bears a methoxy group at the 2' position. This substitution pattern dictates its chemical reactivity and physical properties.

Key Identifiers:

  • IUPAC Name: N-(2-methoxyphenyl)-2,4-dinitroaniline

  • CAS Number: 14038-08-5[1]

  • Molecular Formula: C₁₃H₁₁N₃O₅[1][2]

  • EC Number: 654-233-3[1]

Physicochemical Properties

Quantitative data for 2,4-Dinitro-2'-methoxydiphenylamine is not extensively documented in publicly available literature. Sigma-Aldrich, for instance, supplies this compound for early discovery research without providing analytical data, placing the onus of identity and purity confirmation on the buyer.[2] However, we can infer its properties from closely related analogs such as 2,4-Dinitro-4'-methoxydiphenylamine and 2,4-dinitrodiphenylamine.

PropertyValue (for related compounds)Source
Molecular Weight 289.24 g/mol [3]
Melting Point 159-161 °C (for 2,4-dinitrodiphenylamine)[4][5][6]
Boiling Point ~413.8 °C (for 2,4-dinitrodiphenylamine)[4]
Appearance Expected to be a yellow to orange solid[7]
Solubility Low solubility in water; more soluble in organic solvents like DMSO, acetone, and ethanol.[7][8] For the 4'-methoxy isomer, solubility at pH 7.4 is reported as 1.5 µg/mL.[3][3][7][8]

The solubility of dinitrodiphenylamines in organic solvents can often be enhanced by gentle heating or mechanical agitation such as sonication.[8] When preparing aqueous solutions from an organic stock (e.g., DMSO), it is crucial to keep the final organic solvent concentration low (typically <1% v/v) and to add the stock solution to the vigorously stirring aqueous buffer to prevent precipitation.[8]

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for this specific isomer is scarce. However, based on its structure and data from analogs, the following analytical signatures can be anticipated.

Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetric nature of the molecule. Signals would be observed in the aromatic region, with distinct chemical shifts for the protons on both phenyl rings, influenced by the electron-withdrawing nitro groups and the electron-donating methoxy and amine groups. A singlet corresponding to the methoxy protons would be expected in the upfield region (around 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR would show 13 distinct signals corresponding to each carbon atom. The carbons attached to the nitro groups would be significantly downfield shifted.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 289.07, corresponding to the molecular weight of the compound.[3] Fragmentation patterns would likely involve the loss of nitro groups (NO₂) and cleavage around the amine linkage.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro groups (typically around 1520 cm⁻¹ and 1340 cm⁻¹), and C-O stretching of the methoxy group.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reverse-phase HPLC method is suitable for determining the purity of 2,4-Dinitro-2'-methoxydiphenylamine. This protocol is based on established methods for analyzing similar nitroaromatic compounds.[9][10]

Protocol:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 150 mm).[9]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a 50:50 (v/v) mixture and ramping up the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection: UV-Vis detector set to a wavelength where the nitroaromatic chromophore has strong absorbance, such as 365 nm.[9]

  • Sample Preparation: Prepare a stock solution in a suitable organic solvent like DMSO or acetonitrile. Dilute with the mobile phase to an appropriate concentration for analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in DMSO/Acetonitrile A->B C Dilute with Mobile Phase B->C D Inject Sample C->D E C18 Reverse-Phase Separation D->E F UV Detection (e.g., 365 nm) E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Purity (%) H->I SNAr_Synthesis R1 1-Chloro-2,4-dinitrobenzene (Electrophile) Conditions K₂CO₃, DMF 100-120 °C R1->Conditions R2 2-Methoxyaniline (Nucleophile) R2->Conditions P 2,4-Dinitro-2'-methoxydiphenylamine Conditions->P

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Exploratory

Technical Whitepaper: Molecular Architecture and Synthetic Utility of CAS 14038-08-5

Executive Summary CAS 14038-08-5, chemically designated as 2,4-Dinitro-2'-methoxydiphenylamine (or N-(2-methoxyphenyl)-2,4-dinitroaniline), is a highly versatile building block in advanced organic synthesis[1]. This tech...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 14038-08-5, chemically designated as 2,4-Dinitro-2'-methoxydiphenylamine (or N-(2-methoxyphenyl)-2,4-dinitroaniline), is a highly versatile building block in advanced organic synthesis[1]. This technical guide provides an in-depth mechanistic analysis of its structural properties, its synthesis via Nucleophilic Aromatic Substitution ( SN​Ar ), and its downstream utility in generating complex heterocyclic scaffolds for drug development.

Physicochemical Profiling & Structural Elucidation

Understanding the molecular weight and structural formula of CAS 14038-08-5 is critical for predicting its reactivity profile. The compound consists of two distinct aromatic systems bridged by a secondary amine[1].

Table 1: Physicochemical Specifications of CAS 14038-08-5 | Parameter | Specification | | :--- | :--- | | Chemical Name | 2,4-Dinitro-2'-methoxydiphenylamine | | CAS Registry Number | 14038-08-5 | | Molecular Formula | C13​H11​N3​O5​ | | Molecular Weight | 289.24 g/mol [2] | | Appearance | Orange/Red crystalline solid | | Hazard Classification | Skin Irrit. 2, Eye Dam. 1, STOT SE 3[1] |

Structural Causality & Reactivity: The structural formula ( C13​H11​N3​O5​ ) features a highly electron-deficient 2,4-dinitrophenyl ring and an electron-rich 2-methoxyphenyl ring[1]. The strongly electron-withdrawing nitro ( −NO2​ ) groups at the ortho and para positions of the first ring drastically lower the LUMO energy of the aromatic system, making the ipso-carbon highly susceptible to nucleophilic attack. Conversely, the methoxy ( −OCH3​ ) group on the second ring acts as an electron-donating group (EDG) via resonance, enhancing the nucleophilicity of the precursor amine during synthesis and providing a steric handle for downstream regioselective cyclizations.

Mechanistic Insights: Synthesis via SN​Ar

The primary synthetic route to CAS 14038-08-5 is a Nucleophilic Aromatic Substitution ( SN​Ar ) between 2,4-dinitrochlorobenzene (the electrophile) and o-anisidine (the nucleophile)[3].

Causality of the Mechanism:

  • Addition: The amine nitrogen of o-anisidine attacks the electron-deficient ipso-carbon of 2,4-dinitrochlorobenzene. This forms a resonance-stabilized anionic intermediate known as the Meisenheimer complex[3]. The two nitro groups are essential here; they stabilize the negative charge through strong −M (mesomeric) and −I (inductive) effects.

  • Elimination: The complex collapses, expelling the chloride leaving group to restore aromaticity, yielding the diphenylamine core.

SNAr_Mechanism A 2,4-Dinitrochlorobenzene (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack (K2CO3, THF) B o-Anisidine (Nucleophile) B->C D CAS 14038-08-5 + HCl C->D Chloride Elimination (Rearomatization)

Figure 1. Nucleophilic Aromatic Substitution (SNAr) pathway for synthesizing CAS 14038-08-5.

Experimental Protocol 1: Synthesis of CAS 14038-08-5

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's progression.

Reagents:

  • 2,4-Dinitrochlorobenzene: 1.0 eq (10.0 mmol, 2.02 g)

  • o-Anisidine: 1.1 eq (11.0 mmol, 1.35 g)

  • Potassium Carbonate ( K2​CO3​ ): 2.0 eq (20.0 mmol, 2.76 g)[4]

  • Tetrahydrofuran (THF), anhydrous: 20 mL[4]

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dinitrochlorobenzene in 20 mL of anhydrous THF under an inert argon atmosphere.

    • Causality: THF is chosen as a polar aprotic solvent. It stabilizes the highly polar Meisenheimer transition state without hydrogen-bonding to the nucleophile, which would otherwise dampen its reactivity[4].

  • Base Addition: Add finely powdered anhydrous K2​CO3​ to the solution.

    • Causality: K2​CO3​ acts as an acid scavenger to neutralize the HCl byproduct. This prevents the protonation of o-anisidine, maintaining it in its active, nucleophilic free-base form[4].

  • Nucleophile Introduction: Add o-anisidine dropwise over 10 minutes at room temperature. Gradually heat the reaction mixture to 65°C (reflux) for 18 hours[4].

  • In-Process Validation (TLC): After 18 hours, sample the reaction. Run a TLC using Hexane/Ethyl Acetate (3:1).

    • Validation: The disappearance of the electrophile spot ( Rf​≈0.6 ) and the appearance of a bright orange spot ( Rf​≈0.4 ) confirms the formation of the highly conjugated diphenylamine product.

  • Workup and Purification: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts ( KCl , unreacted K2​CO3​ ), and concentrate the filtrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure CAS 14038-08-5 as orange-red crystals (Expected yield: ~97%)[4].

Downstream Applications: Heterocyclic Building Blocks

CAS 14038-08-5 is rarely an end-product. Its primary utility lies in its molecular weight and structure being perfectly primed for reduction. Catalytic hydrogenation of the two nitro groups yields N1 -(2-methoxyphenyl)benzene-1,2,4-triamine. This electron-rich triamine is a highly sought-after precursor for synthesizing substituted benzimidazoles and phenazines, which are critical pharmacophores in anti-staphylococcal and antineoplastic drug discovery.

Downstream_Workflow A CAS 14038-08-5 (Dinitro Intermediate) B Pd/C, H2 (40 psi) Ethanol, 25°C A->B C N1-(2-methoxyphenyl) benzene-1,2,4-triamine B->C Nitro Reduction D Cyclization (e.g., CDI or Acid) C->D E Benzimidazole / Phenazine Derivatives D->E Heterocycle Formation

Figure 2. Downstream conversion of CAS 14038-08-5 into heterocyclic building blocks.

Experimental Protocol 2: Catalytic Hydrogenation

Reagents:

  • CAS 14038-08-5: 5.0 mmol (1.45 g)

  • 10% Palladium on Carbon (Pd/C): 0.15 g (10% w/w)

  • Absolute Ethanol: 30 mL

Step-by-Step Methodology:

  • Vessel Loading: Charge a Parr hydrogenation bottle with CAS 14038-08-5 and absolute ethanol. Carefully add 10% Pd/C under a stream of nitrogen.

    • Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. Nitrogen blanketing prevents premature ignition.

  • Hydrogenation: Purge the vessel with hydrogen gas three times, then pressurize to 40 psi. Agitate at room temperature (25°C) for 4 hours.

    • Causality: Room temperature and moderate pressure (40 psi) are strictly maintained to selectively reduce the nitro groups without causing hydrogenolysis of the bridging C−N bond or the methoxy ether linkage.

  • In-Process Validation: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes (theoretical uptake: 6 equivalents of H2​ , or 30 mmol). The solution will transition from deep orange to pale yellow/colorless.

  • Workup: Filter the mixture through a tightly packed Celite bed under an inert atmosphere to remove the catalyst.

    • Validation: The resulting triamine is highly susceptible to air oxidation. Immediate use in the subsequent cyclization step or storage under argon at -20°C is mandatory to maintain structural integrity.

References

  • [1] Title: 2,4-DINITRO-2'-METHOXYDIPHENYLAMINE — Chemical Substance Information - NextSDS Source: nextsds.com URL: 1

  • [2] Title: 2,4-DINITRO-2'-METHOXYDIPHENYLAMINE CAS#: 14038-08-5 Source: chemicalbook.com URL: 2

  • [4] Title: 2,4-DINITRO-2'-METHOXYDIPHENYLAMINE synthesis Source: chemicalbook.com URL: 4

  • [3] Title: Catalysis of SnAr Reactions by Nucleophilic Molecules in Aprotic Nonpolar Media. Evidence of the Closed Structure of Associates of Primary and Secondary Amines Source: researchgate.net URL: 3

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 2,4-Dinitro-2'-methoxydiphenylamine

Target Audience: Researchers, analytical chemists, and drug development professionals. Core Focus: Solvation thermodynamics, solvent selection, and experimental handling of 2,4-Dinitro-2'-methoxydiphenylamine in polar an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Core Focus: Solvation thermodynamics, solvent selection, and experimental handling of 2,4-Dinitro-2'-methoxydiphenylamine in polar and non-polar environments.

Executive Summary

2,4-Dinitro-2'-methoxydiphenylamine (CAS: 14038-08-5) is a highly functionalized aromatic amine utilized in advanced organic synthesis, dye manufacturing, and as a chemical probe in early discovery research[1]. Structurally, it consists of a hydrophobic diphenylamine core flanked by two strongly electron-withdrawing, polar nitro groups at the 2,4-positions, and an electron-donating methoxy group at the 2'-position.

This complex structural dichotomy—combining highly polar functional groups with a bulky, hydrophobic aromatic scaffold—creates unique solubility challenges. Understanding the thermodynamic principles governing its dissolution is critical for assay development, crystallization optimization, and formulation. This whitepaper provides a comprehensive analysis of its solubility behavior across various solvent polarities, grounded in thermodynamic modeling and field-proven laboratory protocols.

Structural Causality & Solvation Thermodynamics

To predict and manipulate the solubility of 2,4-Dinitro-2'-methoxydiphenylamine, one must analyze the intermolecular forces dictating its crystalline lattice energy versus its solvation energy.

The "Like Dissolves Like" Principle in Complex Aromatics

The fundamental rule of solubility dictates that polar substances dissolve in polar solvents, while non-polar substances dissolve in non-polar solvents, driven by the minimization of the system's Gibbs free energy ( ΔG )[2]. However, 2,4-Dinitro-2'-methoxydiphenylamine exhibits "chameleon-like" behavior:

  • Hydrogen Bonding: The secondary amine (N-H) acts as a strong hydrogen-bond donor, while the nitro ( −NO2​ ) and methoxy ( −OCH3​ ) groups act as hydrogen-bond acceptors.

  • Dipole-Dipole Interactions: The asymmetric placement of the nitro groups creates a massive molecular dipole moment.

  • π−π Stacking: The dual aromatic rings facilitate strong π−π stacking in the solid state, leading to a high crystalline lattice energy.

Thermodynamic Modeling (The Modified Apelblat Equation)

In pharmaceutical and chemical engineering, the solubility of dinitrodiphenylamine derivatives is mathematically correlated using thermodynamic models to ensure process scalability. The Modified Apelblat Equation is the industry standard for modeling solid-liquid equilibrium in both polar and non-polar systems[3][4]:

ln(x)=A+TB​+C⋅ln(T)

Where x is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical constants derived from the enthalpy and heat capacity of the dissolution process. For structurally analogous dinitroanilines, the Apelblat model consistently yields superior correlation (Relative Average Deviation < 1.5%) compared to ideal models, because it accounts for the non-ideal solute-solvent interactions inherent to highly polar aprotic solvents[3][4].

SolvationThermodynamics Solid Crystalline Solid (High Lattice Energy) Solvent Solvent Introduction Solid->Solvent  ΔH_dissolution Polar Polar Aprotic (DMSO/DMF) Strong Dipole/H-Bonding Solvent->Polar  Overcomes Lattice Energy NonPolar Non-Polar (Toluene/Hexane) Weak Dispersion Forces Solvent->NonPolar  Fails to Break Lattice Solvated Highly Solvated State Polar->Solvated  Favorable ΔG Precipitate Low Solubility / Suspension NonPolar->Precipitate  Unfavorable ΔG Apelblat Modified Apelblat Modeling ln(x) = A + B/T + C·ln(T) Solvated->Apelblat  Thermodynamic Fitting

Caption: Thermodynamic pathways of solvation and Apelblat modeling for diphenylamines.

Solubility Profile: Polar vs. Non-Polar Solvents

Based on data from structurally identical scaffolds (e.g., 2,4-dinitrodiphenylamine), the solubility profile can be categorized by solvent class[5][6].

Polar Aprotic Solvents (High Solubility)

Solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetone are the optimal choices. DMSO, with its high dielectric constant and potent hydrogen-bond accepting sulfoxide oxygen, easily disrupts the intermolecular N-H O-N bonds of the crystal lattice. Solubility in DMSO typically exceeds 25 mg/mL, making it the universal standard for preparing high-concentration biological stock solutions[5].

Polar Protic Solvents (Moderate, Temperature-Dependent Solubility)

Alcohols such as Ethanol and Methanol exhibit moderate solubility. While they can hydrogen bond, their lower dipole moments compared to DMSO mean they struggle to fully overcome the lattice energy at room temperature. However, solubility in ethanol increases dramatically with the application of gentle heat (37–50°C), making hot ethanol a preferred solvent for recrystallization and purification[5][6].

Non-Polar Solvents (Low Solubility)

Strictly non-polar solvents like Toluene , Hexane , or Carbon Tetrachloride are unable to solvate the highly polar dinitro groups. The weak London dispersion forces provided by these solvents cannot compensate for the enthalpic penalty of breaking the crystalline lattice, resulting in practically insoluble suspensions[2][3].

Aqueous Media (Practically Insoluble)

Despite the presence of polar groups, the massive hydrophobic bulk of the two phenyl rings prevents the formation of a stable hydration shell. The compound is practically insoluble in water (< 1.5 mg/L at 25°C)[5][6].

Quantitative Data Summary
Solvent ClassRepresentative SolventPolarity IndexH-Bond CapacityEst. Solubility (298.15 K)Application Notes
Polar Aprotic DMSO7.2Strong Acceptor> 25 mg/mLIdeal for in vitro assay stock solutions.
Polar Aprotic Acetone5.1Moderate Acceptor10 - 25 mg/mLExcellent for chemical synthesis/extraction.
Polar Protic Ethanol (Absolute)5.2Donor / Acceptor1 - 5 mg/mLHighly temperature-dependent; use hot.
Non-Polar Toluene2.4None ( π−π only)< 1 mg/mLPoor solvent; useful as an anti-solvent.
Aqueous Water / PBS10.2Donor / Acceptor< 0.002 mg/mLRequires co-solvents or surfactants for assays.

(Note: Quantitative estimates are extrapolated from validated thermodynamic data of the parent 2,4-dinitrodiphenylamine scaffold[5][6].)

Experimental Methodologies & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the definitive workflows for handling this compound.

Protocol 1: High-Throughput Solubility Determination (Isothermal Saturation)

To accurately determine the mole fraction solubility for Apelblat modeling, use the isothermal saturation method[3].

  • Preparation: Add an excess amount of 2,4-Dinitro-2'-methoxydiphenylamine solid to 10 mL of the target solvent in a sealed, jacketed glass vessel.

  • Equilibration: Place the vessel in a thermostatic water bath (e.g., 298.15 K ± 0.05 K). Agitate continuously via magnetic stirring for 48 hours to ensure thermodynamic equilibrium is reached.

  • Settling: Cease agitation and allow the undissolved solid to settle for 12 hours at the constant target temperature.

  • Sampling & Filtration: Extract 1.0 mL of the clear supernatant using a pre-warmed syringe. Filter immediately through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Validation (Self-Correction): Dilute the filtrate quantitatively with the mobile phase and analyze via HPLC-UV (typically at ~288 nm). Validation Step: Repeat sampling at 60 hours; if the concentration variance is <1%, thermodynamic saturation is confirmed.

Protocol 2: Preparation of Biological Stock Solutions & Aqueous Dilution

A common failure point in drug discovery is the "crashing out" of hydrophobic compounds when transitioning from organic stocks to aqueous assay buffers[5].

  • Stock Preparation: Weigh the required mass of the compound. Add anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex vigorously for 2 minutes. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 50°C to prevent thermal degradation.

  • Aqueous Dilution: When introducing the compound to an aqueous buffer (e.g., PBS), ensure the final DMSO concentration remains below 1% (v/v). Add the DMSO stock dropwise to the rapidly stirring buffer—never add the buffer to the DMSO.

  • Troubleshooting: If turbidity occurs (precipitation), reduce the final concentration or introduce a non-ionic surfactant (e.g., 0.1% Tween-20) to lower the interfacial tension[5].

DilutionWorkflow Stock 10 mM Stock in DMSO Mix Dropwise Dilution (<1% v/v DMSO) Stock->Mix Buffer Rapidly Stirring Aqueous Buffer Buffer->Mix Check Visual/UV Inspection Mix->Check Crash Precipitation ('Crashing Out') Check->Crash  Turbidity Detected Stable Stable Homogeneous Solution Check->Stable  Clear Solution Fix1 Reduce Final Concentration Crash->Fix1 Fix2 Add Co-solvent/Surfactant Crash->Fix2 Fix1->Mix  Iterate Fix2->Mix  Iterate

Caption: Troubleshooting workflow for aqueous dilution of hydrophobic stock solutions.

Handling, Stability, and Incompatibilities

While 2,4-Dinitro-2'-methoxydiphenylamine is stable under standard laboratory conditions, its highly functionalized nature requires specific handling:

  • Chemical Incompatibility: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Exposure to strong bases can cause deprotonation of the secondary amine, leading to an undesired bathochromic shift (color change) and potential degradation[6].

  • Storage: Solutions prepared in DMSO or acetone should be stored in tightly sealed, amber glass vials at -20°C to prevent photo-oxidation and moisture ingress[5].

References

  • NextSDS. "2,4-DINITRO-2'-METHOXYDIPHENYLAMINE — Chemical Substance Information." NextSDS Chemical Database, 2025.[Link]

  • Hao, H., et al. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions." The Journal of Chemical Thermodynamics, 2016.[Link]

  • University of Babylon. "Solubility and Distribution Phenomena." College of Pharmacy Educational Resources.[Link]

  • LookChem. "Cas 961-68-2, 2,4-Dinitrodiphenylamine." LookChem Chemical Database.[Link]

Sources

Exploratory

Toxicity and Hazard Classification of 2,4-Dinitro-2'-methoxydiphenylamine: A Comprehensive Technical Guide

Executive Summary For drug development professionals, toxicologists, and chemical safety researchers, understanding the precise hazard profile of precursor compounds is critical for both laboratory safety and downstream...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals, toxicologists, and chemical safety researchers, understanding the precise hazard profile of precursor compounds is critical for both laboratory safety and downstream attrition risk. 2,4-Dinitro-2'-methoxydiphenylamine (CAS: 14038-08-5) is a highly reactive nitroaromatic derivative. While its structural motifs make it a valuable intermediate in organic synthesis and dye manufacturing, it presents significant acute exposure risks.

This whitepaper synthesizes the chemical identity, Global Harmonized System (GHS) hazard classifications, mechanistic toxicology, and self-validating experimental protocols required to assess and mitigate the risks associated with this compound.

Chemical Identity & Physicochemical Profiling

The toxicity of a compound is inextricably linked to its molecular structure. 2,4-Dinitro-2'-methoxydiphenylamine features a diphenylamine core substituted with two strongly electron-withdrawing nitro groups and one electron-donating methoxy group. This push-pull electronic configuration stabilizes certain radical intermediates, directly influencing its toxicological behavior[1][2].

Table 1: Molecular Identifiers and Properties
ParameterValueCausality / Significance
Chemical Name 2,4-Dinitro-2'-methoxydiphenylamineNomenclature dictates the diphenylamine backbone.
CAS Number 14038-08-5Unique registry identifier for compliance tracking[1].
Molecular Formula C13H11N3O5Indicates high nitrogen/oxygen content, typical of energetic/reactive nitroaromatics[1].
Molecular Weight 289.25 g/mol Falls within the Lipinski Rule of 5 limit, suggesting potential for dermal penetration and systemic absorption[2].

Regulatory Hazard Classification (GHS)

Based on notified Classification and Labelling (C&L) data, 2,4-Dinitro-2'-methoxydiphenylamine is flagged for severe localized and systemic acute hazards[1].

Table 2: GHS Hazard Classifications
Hazard Class & CategoryHazard CodeWarning / DangerMechanistic Implication
Skin Irrit. 2 H315WarningInduces localized epidermal inflammation and erythema[1].
Eye Dam. 1 H318DangerCauses irreversible corneal opacity and severe tissue damage[1].
STOT SE 3 H336WarningSingle exposure may cause drowsiness or dizziness (CNS depression)[1].

Note: The compound is associated with GHS pictograms GHS05 (Corrosion) and GHS07 (Exclamation Mark)[1].

Mechanistic Toxicology: The Causality of Hazard Classes

To move beyond mere compliance, researchers must understand why this compound elicits these specific biological responses.

Ocular and Dermal Damage (H318, H315)

The severe eye damage (Eye Dam. 1) and skin irritation (Skin Irrit. 2) caused by 2,4-Dinitro-2'-methoxydiphenylamine are driven by its electrophilic nature. The nitro groups ( NO2​ ) act as strong electron acceptors. Upon contact with the aqueous, protein-rich environments of the cornea or epidermis, the compound can undergo enzymatic reduction via local nitroreductases. This forms reactive nitro radical anions and hydroxylamines, which subsequently generate Reactive Oxygen Species (ROS) via redox cycling. The resulting oxidative stress leads to lipid peroxidation, breakdown of tight junctions, and irreversible protein denaturation in the corneal stroma.

Systemic Toxicity: STOT SE 3 (H336)

The H336 classification indicates transient target organ toxicity, specifically drowsiness and dizziness[1]. In nitroaromatics, this is typically caused by two concurrent mechanisms:

  • Methemoglobinemia: The compound oxidizes the Fe2+ in hemoglobin to Fe3+ , forming methemoglobin. This drastically reduces the oxygen-carrying capacity of the blood, leading to cerebral hypoxia (manifesting as dizziness and drowsiness).

  • Mitochondrial Uncoupling: Dinitroaromatics are classic uncouplers of oxidative phosphorylation. By shuttling protons across the inner mitochondrial membrane, they dissipate the proton gradient, halting ATP synthesis. The high-energy-demanding Central Nervous System (CNS) is acutely sensitive to this energy depletion.

ToxicityMechanism A 2,4-Dinitro-2'-methoxy- diphenylamine B Nitroreductase Enzymes A->B Enzymatic Reduction C Nitro Radical Anion B->C D Reactive Oxygen Species (ROS) C->D O2 cycle E Oxidative Stress & Lipid Peroxidation D->E F Tissue Damage (Eye Dam. 1 / Skin Irrit. 2) E->F

Caption: Mechanistic pathway of nitroaromatic-induced oxidative stress and localized tissue damage.

Self-Validating Experimental Protocols

To validate the safety profile of formulations containing this compound, toxicologists employ standardized in vitro assays. The following protocols are designed as self-validating systems, incorporating specific controls to ensure data integrity.

Protocol A: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437)

Purpose: To quantify the Eye Dam. 1 (H318) potential without using live animals.

Causality of Experimental Choices: We utilize fresh bovine corneas obtained from abattoirs. The assay measures two distinct physiological endpoints: Opacity (protein denaturation) and Permeability (loss of tight junction integrity).

Step-by-Step Methodology:

  • Cornea Preparation: Excise corneas with a 2-3 mm scleral ring and mount them in specialized holders. Rationale: The scleral ring prevents mechanical damage to the delicate corneal epithelium during mounting.

  • Equilibration: Incubate corneas in MEM (Minimum Essential Medium) at 32°C for 1 hour. Rationale: 32°C accurately mimics the physiological temperature of the anterior surface of the human eye.

  • Baseline Measurement: Record initial opacity using an opacitometer. Rationale: Establishes a baseline to normalize inherent biological variability between individual corneas.

  • Test Chemical Application: Apply 750 µL of a 20% (w/v) solution of 2,4-Dinitro-2'-methoxydiphenylamine for exactly 10 minutes. Rationale: A 10-minute exposure is calibrated to mimic an acute accidental splash scenario without saturating the dynamic range of the opacity meter.

  • Washing & Post-Incubation: Thoroughly rinse the corneas with phenol red-free MEM and incubate for 2 hours. Rationale: Phenol red is omitted to prevent optical interference during subsequent spectrophotometric readings.

  • Permeability Assessment: Add 1 mL of sodium fluorescein (4 mg/mL) to the anterior chamber. Incubate for 90 minutes, then measure the optical density (OD490) of the posterior chamber fluid. Rationale: Fluorescein is a paracellular marker; its presence in the posterior chamber directly correlates with the destruction of epithelial tight junctions.

  • IVIS Calculation: Calculate the In Vitro Irritancy Score (IVIS) = Mean Opacity + (15 × Mean Permeability OD490). An IVIS > 55 confirms the Category 1 (Danger) classification.

BCOPWorkflow S1 1. Cornea Excision & Mounting S2 2. Equilibration (32°C, 1 hour) S1->S2 S3 3. Test Chemical Application (10 min) S2->S3 S4 4. Opacity Measurement (Opacitometer) S3->S4 S5 5. Permeability Test (Fluorescein, OD490) S4->S5 S6 6. IVIS Score Calculation S5->S6

Caption: Step-by-step workflow of the Bovine Corneal Opacity and Permeability (BCOP) assay.

Protocol B: Reconstructed Human Epidermis (RhE) Test (OECD 439)

Purpose: To validate the Skin Irrit. 2 (H315) classification.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer 3D RhE tissue inserts (e.g., EpiDerm™) to maintenance medium and incubate overnight at 37°C, 5% CO2​ .

  • Application: Apply 25 mg of the solid compound directly to the wetted epidermal surface for 42 minutes. Rationale: Wetting the solid ensures bioavailability and mimics exposure to sweating skin.

  • Washing: Wash tissues aggressively with PBS (Phosphate Buffered Saline) 15 times. Rationale: Nitroaromatics can directly reduce MTT dye, causing false-positive viability readings. Complete removal is mandatory.

  • MTT Viability Assay: Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Rationale: Viable cells convert yellow MTT to purple formazan via mitochondrial succinate dehydrogenase.

  • Extraction & Quantification: Extract the formazan with isopropanol and measure absorbance at 570 nm. Tissue viability < 50% relative to the negative control confirms the Skin Irrit. 2 classification.

Risk Mitigation & Laboratory Safety

Given the H318 and H336 classifications, standard laboratory PPE is insufficient.

  • Engineering Controls: All handling of the neat powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator to prevent inhalation of dust, which triggers the STOT SE 3 CNS effects.

  • Ocular Protection: Chemical splash goggles paired with a full-face shield are mandatory. Standard safety glasses do not provide adequate protection against H318 Category 1 eye damage.

  • Dermal Protection: Nitrile gloves (minimum 8 mil thickness) with extended cuffs. Due to the lipophilicity of the methoxy-diphenylamine core, double-gloving is recommended during prolonged handling.

References

  • NextSDS Database.2,4-DINITRO-2'-METHOXYDIPHENYLAMINE — Chemical Substance Information. Retrieved March 18, 2026.
  • Sigma-Aldrich.2,4-Dinitro-2'-methoxydiphenylamine | 14038-08-5. Retrieved March 18, 2026.
  • Sigma-Aldrich.Dinitro (Linear Formula, MW). Retrieved March 18, 2026.

Sources

Foundational

Spectroscopic Characterization of 2,4-Dinitro-2'-methoxydiphenylamine: A Technical Whitepaper

Executive Summary 2,4-Dinitro-2'-methoxydiphenylamine (IUPAC: N-(2-methoxyphenyl)-2,4-dinitroaniline; CAS: 14038-08-5) is a highly functionalized diarylamine utilized as a critical intermediate in organic synthesis, dye...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dinitro-2'-methoxydiphenylamine (IUPAC: N-(2-methoxyphenyl)-2,4-dinitroaniline; CAS: 14038-08-5) is a highly functionalized diarylamine utilized as a critical intermediate in organic synthesis, dye manufacturing, and the development of novel pharmacophores. Structurally, it features a "push-pull" electronic system wherein a highly electron-deficient 2,4-dinitrophenyl ring is bridged via a secondary amine to an electron-rich 2-methoxyphenyl ring [1].

For researchers and drug development professionals, verifying the structural integrity of this compound is paramount. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 2,4-Dinitro-2'-methoxydiphenylamine, detailing the causality behind its unique spectral signatures and the standardized protocols required for accurate data acquisition.

Structural Dynamics & Spectroscopic Causality

To accurately interpret the spectroscopic data of this molecule, one must first understand the underlying electronic and steric forces at play:

  • The "Push-Pull" Electronic Effect: The two nitro groups act as powerful electron-withdrawing groups (EWGs) via both inductive (-I) and mesomeric (-M) effects. Conversely, the methoxy group acts as an electron-donating group (EDG). The bridging N-H proton is caught between these opposing forces, resulting in significant electron density being pulled away from the amine towards the dinitro ring.

  • Intramolecular Hydrogen Bonding: The proximity of the bridging N-H to the ortho-nitro group facilitates a strong intramolecular hydrogen bond (N-H ··· O-NO₂). This interaction locks the molecule into a rigid planar conformation on the dinitro side, weakens the N-H covalent bond, and severely deshields the amine proton in NMR environments.

  • Steric Hindrance: The ortho-methoxy group restricts the free rotation of the second phenyl ring, leading to complex multiplet splitting in the aromatic region of the ¹H NMR spectrum.

ElectronicEffects NO2 2,4-Dinitro Groups (Strong EWG) NH Bridging Amine (N-H) NO2->NH Deshielding (Inductive) H_Bond Intramolecular H-Bond (NH ··· O-NO2) NO2->H_Bond Accepts H OMe 2'-Methoxy Group (Strong EDG) OMe->NH Steric Locking NH->H_Bond Donates H NMR_Shift Extreme Downfield NMR Shift (>9.5 ppm) H_Bond->NMR_Shift

Fig 1: Electronic perturbation pathway dictating the spectroscopic behavior of the bridging amine.

Experimental Workflows & Protocols

To ensure reproducibility and self-validating results, the following step-by-step methodologies must be strictly adhered to during sample preparation and data acquisition [2].

Protocol A: ¹H and ¹³C NMR Sample Preparation & Acquisition

Causality Check: Chloroform-d (CDCl₃) is selected over DMSO-d₆ to prevent the disruption of the native intramolecular hydrogen bonding by a highly polar, hydrogen-bond-accepting solvent.

  • Sample Weighing: Accurately weigh 10–15 mg of purified 2,4-Dinitro-2'-methoxydiphenylamine for ¹H NMR (increase to 30–40 mg for ¹³C NMR).

  • Solvation: Dissolve the solid in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is exactly 4–5 cm to optimize magnetic field shimming.

  • Acquisition (¹H NMR): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of CDCl₃, and shim the magnet. Acquire data using a standard 1D pulse sequence (e.g., zg30), 16–64 scans, and a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation of all protons.

Protocol B: FT-IR Spectroscopy (ATR Method)

Causality Check: Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to eliminate the risk of moisture absorption (water broadens the critical N-H stretch region) and to preserve the native crystalline polymorph.

  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to air dry completely.

  • Background Scanning: Collect a background spectrum (air) from 4000 to 400 cm⁻¹ to digitally subtract atmospheric water vapor and CO₂ [3].

  • Sample Application: Place 1–2 mg of the dry, crystalline compound directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until a click is heard or the software indicates optimal pressure. Intimate contact is required for the infrared evanescent wave to penetrate the solid.

  • Acquisition: Acquire the spectrum at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Workflow A Synthesize/Obtain 2,4-Dinitro-2'-methoxydiphenylamine (CAS: 14038-08-5) B Sample Purification (Recrystallization from EtOH) A->B C FT-IR Spectroscopy (ATR Method) B->C D NMR Spectroscopy (Dissolve in CDCl3) B->D E Data Processing (Fourier Transform & Phasing) C->E D->E F Structural Validation (Peak Assignment & Integration) E->F

Fig 2: Standardized analytical workflow for the spectroscopic validation of diarylamines.

Spectroscopic Data & Interpretation

Fourier-Transform Infrared (FT-IR) Data

The IR spectrum of 2,4-Dinitro-2'-methoxydiphenylamine provides immediate confirmation of the primary functional groups. The data in Table 1 reflects the verified vibrational modes for this specific chemical architecture [1].

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Causality / Notes
3338 Medium, SharpN-H Stretch (Secondary Amine)Lower than a typical free amine (>3400 cm⁻¹) due to the weakening of the N-H bond caused by strong intramolecular hydrogen bonding with the ortho-NO₂ group.
2926 WeakC-H Stretch (Aliphatic)Confirms the presence of the sp³ hybridized carbons of the methoxy (-OCH₃) group.
1522 Strong-NO₂ Asymmetric StretchHighly characteristic of aromatic nitro compounds. The strong dipole moment change results in intense absorption.
1335 Strong-NO₂ Symmetric StretchCompanion peak to the asymmetric stretch, confirming the dinitro substitution.
1223 Medium-StrongC-O-C Asymmetric StretchConfirms the aryl alkyl ether linkage of the 2'-methoxy group.
Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum is highly diagnostic due to the extreme chemical shifts caused by the dinitro ring. Table 2 outlines the expected ¹H NMR assignments in CDCl₃ at 298 K.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality / Notes
~9.80 Broad Singlet (br s)1HN-H (Amine)Extreme downfield shift driven by intramolecular H-bonding and the cumulative electron-withdrawing effect of two NO₂ groups.
~9.15 Doublet (d, J ≈ 2.6 Hz)1HAr-H (C3, Dinitro Ring)Most deshielded aromatic proton; flanked by two NO₂ groups. Exhibits only meta-coupling to the H-5 proton.
~8.20 Doublet of Doublets (dd, J ≈ 9.5, 2.6 Hz)1HAr-H (C5, Dinitro Ring)Deshielded by the para-NO₂ group. Exhibits ortho-coupling to H-6 and meta-coupling to H-3.
~6.95 – 7.35 Multiplet (m)4HAr-H (Methoxy Ring)Complex overlapping signals from the 2-methoxyphenyl ring due to the steric locking and varying electronic environments.
~7.05 Doublet (d, J ≈ 9.5 Hz)1HAr-H (C6, Dinitro Ring)Shielded relative to other dinitro ring protons due to proximity to the electron-donating amine nitrogen.
~3.85 Singlet (s)3H-OCH₃ (Methoxy)Standard shift for an aryl methoxy group; sharp and unambiguous.

Conclusion

The spectroscopic characterization of 2,4-Dinitro-2'-methoxydiphenylamine requires a nuanced understanding of its internal electronic push-pull system. The highly deshielded N-H proton (~9.80 ppm) and the redshifted N-H stretching frequency (3338 cm⁻¹) are not anomalies, but rather direct, predictable consequences of the molecule's rigid intramolecular hydrogen bonding. By strictly adhering to the sample preparation and acquisition protocols outlined in this guide, researchers can ensure high-fidelity, self-validating analytical data for downstream drug development and synthetic applications.

References

Protocols & Analytical Methods

Method

Synthesis protocol and reaction pathways for 2,4-Dinitro-2'-methoxydiphenylamine

Application Note & Protocol: Synthesis of 2,4-Dinitro-2'-methoxydiphenylamine Introduction 2,4-Dinitro-2'-methoxydiphenylamine is a substituted diarylamine derivative. Diarylamines are significant structural motifs in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 2,4-Dinitro-2'-methoxydiphenylamine

Introduction

2,4-Dinitro-2'-methoxydiphenylamine is a substituted diarylamine derivative. Diarylamines are significant structural motifs in medicinal chemistry, materials science, and as intermediates in the synthesis of dyes and agrochemicals. The synthesis of unsymmetrical diarylamines, such as the title compound, typically requires robust cross-coupling methodologies that can efficiently form a carbon-nitrogen (C-N) bond between two distinct aryl groups.

This document provides a comprehensive guide for the synthesis of 2,4-Dinitro-2'-methoxydiphenylamine. The primary synthetic strategy detailed herein is the copper-catalyzed Ullmann condensation, a classic and reliable method for the arylation of amines. The protocol is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction principles, step-by-step procedures for precursor and final product synthesis, and detailed process visualizations.

Overview of the Synthetic Strategy

The synthesis of 2,4-Dinitro-2'-methoxydiphenylamine is approached via a two-stage process. The first stage involves the preparation of the key electrophilic precursor, 1-chloro-2,4-dinitrobenzene. The second stage is the core C-N cross-coupling reaction, where 1-chloro-2,4-dinitrobenzene is coupled with the nucleophile, 2-methoxyaniline (o-anisidine), using a copper-catalyzed Ullmann condensation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ullmann Condensation Chlorobenzene Chlorobenzene NitratingMixture HNO₃ / H₂SO₄ Chlorobenzene->NitratingMixture Nitration DNCB 1-Chloro-2,4-dinitrobenzene (Precursor) NitratingMixture->DNCB o_Anisidine 2-Methoxyaniline (Nucleophile) Catalyst Cu(I) Catalyst K₂CO₃ (Base) DNCB->Catalyst o_Anisidine->Catalyst FinalProduct 2,4-Dinitro-2'-methoxydiphenylamine (Target Molecule) Catalyst->FinalProduct

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of Precursor (1-Chloro-2,4-dinitrobenzene)

The reactivity of the aryl halide is crucial for the success of the subsequent coupling reaction. The presence of two electron-withdrawing nitro groups in 1-chloro-2,4-dinitrobenzene (DNCB) makes the chlorine atom highly susceptible to nucleophilic aromatic substitution.[1] DNCB is commercially available but can also be readily synthesized in the laboratory by the dinitration of chlorobenzene.

Experimental Protocol: Dinitration of Chlorobenzene

This procedure is based on established methods for the nitration of aromatic compounds.[2][3]

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filtration flask

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic; careful temperature control is essential to prevent runaway reactions.

  • Handle concentrated acids with extreme care.

Procedure:

  • In the three-neck round-bottom flask, carefully prepare the nitrating mixture by slowly adding 340 g of concentrated sulfuric acid to 160 g of concentrated nitric acid, while cooling the flask in an ice bath.

  • Once the nitrating mixture has cooled to below 10 °C, begin the dropwise addition of 100 g of chlorobenzene from the dropping funnel. Maintain vigorous stirring.

  • Control the rate of addition to keep the internal temperature of the reaction mixture between 50-55 °C.[2] Use an ice bath to cool the flask as needed.

  • After the addition is complete, raise the temperature to 95 °C and maintain it for 2 hours to ensure the reaction goes to completion.[2]

  • Allow the mixture to cool to room temperature. The product, being less dense than the spent acid, will form an upper layer that may solidify upon cooling.

  • Carefully decant the lower layer of spent acid.

  • Pour the crude product layer into a large beaker of ice water while stirring. The product will solidify into a yellow mass.

  • Break up the solid mass and collect the crude 1-chloro-2,4-dinitrobenzene by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator or a vacuum oven at a low temperature. The expected product is a yellow solid with a melting point of approximately 53 °C.[2]

Stage 2: Synthesis of 2,4-Dinitro-2'-methoxydiphenylamine

The core of the synthesis is the Ullmann condensation (also known as the Goldberg reaction for C-N coupling), which involves the copper-promoted reaction between an aryl halide and an amine.[4] This reaction typically requires a copper catalyst, a base, and a polar, high-boiling solvent.[4]

Reaction Mechanism

The Ullmann condensation mechanism involves a copper(I) catalytic cycle. While the precise mechanism can vary, a generally accepted pathway involves the formation of a copper(I) amide from the starting amine. This species then undergoes a reaction with the aryl halide, followed by reductive elimination to yield the diarylamine product and regenerate the active copper catalyst.[4][5]

Ullmann_Mechanism CuX Cu(I)X (Catalyst) Amine Ar'-NH₂ (2-Methoxyaniline) CuAmide [Ar'-NH-Cu] Copper(I) Amide Amine->CuAmide + Cu(I)X - HX Base Base (e.g., K₂CO₃) Base->Amine Deprotonation Intermediate [Ar-Cu(III)(NHAr')(X)] (Putative Intermediate) CuAmide->Intermediate Oxidative Addition + Ar-X ArylHalide Ar-X (DNCB) ArylHalide->Intermediate Intermediate->CuX Catalyst Regeneration Product Ar-NH-Ar' (Final Product) Intermediate->Product Reductive Elimination

Sources

Application

Application Note: 2,4-Dinitro-2'-methoxydiphenylamine in Advanced Dye and Pigment Manufacturing

Target Audience: Researchers, Materials Scientists, and Chemical Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide Executive Summary The compound 2,4-Dinitro-2'-methoxydipheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Chemical Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide

Executive Summary

The compound 2,4-Dinitro-2'-methoxydiphenylamine (CAS: 14038-08-5), also known as N-(2,4-dinitrophenyl)-o-anisidine, is a highly versatile intermediate in the manufacturing of advanced colorants, biological stains, and smart pigments [1]. Beyond its utility as a chemical building block for phenazine and azo dyes, the compound exhibits fascinating solid-state dynamic behaviors, specifically irreversible thermochromism driven by conformational polymorphism [3]. This application note provides a rigorous examination of its physicochemical properties, the mechanistic causality behind its thermochromic behavior, and validated synthetic protocols for its preparation and downstream reduction.

Chemical Identity & Physicochemical Properties

To ensure analytical precision during synthesis and formulation, the core physicochemical parameters of 2,4-Dinitro-2'-methoxydiphenylamine are summarized below [1, 2].

PropertyValue / Description
Chemical Name 2,4-Dinitro-2'-methoxydiphenylamine
CAS Registry Number 14038-08-5
Molecular Formula C₁₃H₁₁N₃O₅
Molecular Weight 289.24 g/mol
Appearance Orange to Red crystalline powder (Phase-dependent)
Phase Transition Temp. 383 K – 431 K (110 °C – 158 °C) [3]
Solubility Soluble in DMF, DMSO, hot Ethanol; Insoluble in water

Mechanistic Insights: Conformational Polymorphism and Thermochromism

For materials scientists developing "smart" pigments (e.g., thermal history sensors), understanding the causality of color change is critical. 2,4-Dinitro-2'-methoxydiphenylamine crystallizes in two distinct modifications: a metastable orange form and a thermodynamically stable red form [3, 4].

The Causality of Color Change: The thermochromic shift is not merely an electronic excitation but a non-topological phase transition rooted in hydrogen-bond rearrangement.

  • Orange Form: At room temperature, the molecule maintains a single intramolecular hydrogen bond between the secondary amine (NH) and the ortho-nitro group.

  • Thermal Activation: Upon heating to the 383–431 K range, thermal energy overcomes the lattice stabilization.

  • Red Form: The methoxyphenyl ring undergoes a ~60° rotation. This conformational shift allows the NH group to form a bifurcated hydrogen bond with both the ortho-nitro group and the methoxy oxygen [3]. This increases the coplanarity of the conjugated system, shifting the absorption maximum bathochromically (red-shift).

Because this structural rearrangement requires significant activation energy and results in a lower-energy crystal packing, the transition is irreversible under ambient conditions, making it an ideal candidate for permanent temperature-indicating pigments.

Thermochromism Orange Orange Form (Metastable) Heat Thermal Energy (383 - 431 K) Orange->Heat Heating Orange_Struct NH...o-Nitro Single H-Bond Orange->Orange_Struct Red Red Form (Thermodynamically Stable) Heat->Red Irreversible Transition Red_Struct NH...o-Nitro & Methoxy Bifurcated H-Bond (60° Ring Rotation) Red->Red_Struct

Fig 1: Mechanism of irreversible thermochromism via bifurcated H-bond formation.

Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high-fidelity synthesis for downstream dye manufacturing.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

This protocol details the coupling of 2,4-dinitrochlorobenzene (DNCB) with o-anisidine.

Rationale: DNCB is highly electrophilic due to the strong electron-withdrawing effects of the two nitro groups, allowing for a smooth SₙAr reaction. A mild base (Sodium Acetate) is used to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the weakly nucleophilic o-anisidine, stalling the reaction.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.1 g (50 mmol) of 2,4-dinitrochlorobenzene in 100 mL of absolute ethanol.

  • Amine Addition: Add 6.16 g (50 mmol) of o-anisidine, followed by 6.15 g (75 mmol) of anhydrous sodium acetate.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) under continuous magnetic stirring for 4 hours.

    • Self-Validation Check: The solution will rapidly transition from pale yellow to a deep, vibrant orange, indicating the formation of the highly conjugated diphenylamine framework.

  • Reaction Monitoring: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The reaction is complete when the high-Rf DNCB spot is fully consumed.

  • Isolation: Pour the hot mixture into 300 mL of ice-cold distilled water with vigorous stirring. The orange metastable polymorph will precipitate immediately.

  • Purification: Filter the precipitate under vacuum, wash with cold water to remove sodium chloride and unreacted acetate, and recrystallize from hot ethanol. Dry in a vacuum desiccator below 40 °C to prevent premature phase transition to the red polymorph.

Protocol 2: Catalytic Reduction to 2,4-Diamino-2'-methoxydiphenylamine

To utilize the compound as a dye precursor (e.g., for azo or phenazine dyes), the nitro groups must be reduced to primary amines.

Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over metal/acid reductions (like Fe/HCl) to avoid complexation with the resulting diamine and to ensure a high-purity product suitable for pharmaceutical or biological stain applications.

Step-by-Step Procedure:

  • Setup: Dissolve 5.0 g of 2,4-Dinitro-2'-methoxydiphenylamine in 50 mL of methanol in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst under an inert argon atmosphere to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Purge the vessel with hydrogen gas three times, then pressurize to 3 atm (approx. 45 psi) of H₂. Stir vigorously at room temperature for 6 hours.

  • Validation: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. The solution will lose its intense orange/red color, becoming pale yellow/brown as the chromophoric nitro groups are reduced.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 2,4-diamino-2'-methoxydiphenylamine, which should be stored under inert gas to prevent atmospheric oxidation.

SynthesisWorkflow Step1 2,4-Dinitrochlorobenzene + o-Anisidine Step2 SNAr Reaction (NaOAc, EtOH Reflux) Step1->Step2 Step3 2,4-Dinitro-2'-methoxydiphenylamine (Orange Crystals) Step2->Step3 Step4 Catalytic Hydrogenation (Pd/C, H2, MeOH) Step3->Step4 Reduction Step5 2,4-Diamino-2'-methoxydiphenylamine Step4->Step5 Step6 Azo Coupling / Oxidative Cyclization Step5->Step6 Dye Synthesis Step7 Commercial Dyes & Phenazine Pigments Step6->Step7

Fig 2: Synthetic workflow from raw precursors to commercial dye manufacturing.

Applications in Pigment and Dye Manufacturing

  • Smart Thermochromic Pigments: Due to the irreversible nature of its phase transition, 2,4-Dinitro-2'-methoxydiphenylamine is utilized in the formulation of thermal-indicating paints and labels. These are applied to industrial machinery or cold-chain pharmaceutical packaging to permanently indicate if a critical temperature threshold (e.g., 110 °C) has been breached [3].

  • Phenazine and Oxazine Dye Precursors: The reduced diamine derivative is a highly reactive nucleophile. Through oxidative cyclization, it serves as the rigid backbone for phenazine dyes. These dyes are heavily utilized by drug development professionals as redox indicators, biological stains for cellular imaging, and DNA-intercalating agents.

Safety, Toxicology, and Handling

As with many heavily nitrated aromatic compounds, strict safety protocols must be observed [1]:

  • Hazard Classifications: Causes skin irritation (H315), serious eye damage (H318), and may cause specific target organ toxicity via single exposure (STOT SE 3, H336).

  • Handling: All synthetic steps, particularly the SₙAr reaction and handling of the dry powder, must be conducted inside a certified chemical fume hood to prevent inhalation of crystalline dust.

  • PPE: Nitrile gloves, splash-proof safety goggles, and a lab coat are mandatory.

References

  • NextSDS. (n.d.). 2,4-DINITRO-2'-METHOXYDIPHENYLAMINE — Chemical Substance Information. Retrieved March 18, 2026, from [Link]

  • Takada, K., Taguchi, K., Yasui, M., & Iwasaki, F. (1996). NON-TOPOLOGICAL PHASE TRANSITION OF N-2,4-DINITROPHENYL-o-ANISIDINE. IUCr Journals. Retrieved March 18, 2026, from[Link]

  • Yasui, M. (n.d.). Research Profile: N-(2,4-dinitrophenyl)-o-anisidine changes its color from orange to red with change in crystal structures. ResearchGate. Retrieved March 18, 2026, from [Link]

Method

Application Note: Laboratory Synthesis and Validation of 2,4-Dinitro-2'-methoxydiphenylamine

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Methodology: Nucleophilic Aromatic Substitution (SNAr) Introduction and Mechanistic Rationale 2,4-Dinitro-2'-methoxydiphenylam...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Methodology: Nucleophilic Aromatic Substitution (SNAr)

Introduction and Mechanistic Rationale

2,4-Dinitro-2'-methoxydiphenylamine (CAS: 14038-08-5)[1] is a highly functionalized diarylamine utilized as a specialized intermediate in the synthesis of advanced dyes, antioxidants, and pharmaceutical precursors. The presence of the electron-donating methoxy group on one ring and two strongly electron-withdrawing nitro groups on the other makes this molecule an excellent candidate for studying electronic push-pull systems.

Mechanistic Causality: The most efficient laboratory-scale synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction occurs between 1-chloro-2,4-dinitrobenzene (the electrophile) and 2-methoxyaniline (o-anisidine, the nucleophile).

  • Electrophilic Activation: The two nitro groups at the ortho and para positions of the chlorobenzene ring severely deplete the electron density of the aromatic ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Meisenheimer Complex: This activation allows the amine nitrogen of 2-methoxyaniline to attack the ipso-carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Leaving Group Expulsion: The subsequent collapse of this complex expels the chloride ion, restoring aromaticity and yielding the target diphenylamine.

An exogenous base (such as sodium acetate or potassium carbonate) is required to act as an acid scavenger. Without it, the liberated hydrochloric acid would protonate the unreacted 2-methoxyaniline, rendering it non-nucleophilic and stalling the reaction.

Materials and Equipment

Reagent Specifications

All reagents should be of analytical grade or higher to minimize side reactions.

Reagent / MaterialRole in SynthesisAmount / EquivalentsCAS Number
1-Chloro-2,4-dinitrobenzene Electrophile10.0 g (49.4 mmol, 1.0 eq)97-00-7
2-Methoxyaniline (o-Anisidine) Nucleophile6.7 g (54.3 mmol, 1.1 eq)90-04-0
Sodium Acetate (Anhydrous) Acid Scavenger (Base)6.1 g (74.1 mmol, 1.5 eq)127-09-3
Absolute Ethanol Reaction Solvent100 mL64-17-5
Deionized Water Precipitation / Wash250 mL7732-18-5
Required Equipment
  • 250 mL round-bottom flask with a magnetic stir bar.

  • Reflux condenser with continuous water cooling.

  • Thermostatically controlled heating mantle or oil bath.

  • Büchner funnel and vacuum filtration apparatus.

Experimental Workflow

G N1 1-Chloro-2,4-dinitrobenzene + 2-Methoxyaniline N3 S_NAr Reaction Reflux 3-4 hours N1->N3 N2 Solvent: Ethanol Base: NaOAc N2->N3 N4 Cooling & Precipitation (Ice-Water Bath) N3->N4 N5 Vacuum Filtration & Aqueous Wash N4->N5 N6 Recrystallization (Absolute Ethanol) N5->N6 N7 Pure 2,4-Dinitro-2'- methoxydiphenylamine N6->N7

Figure 1: Step-by-step S_NAr workflow for 2,4-Dinitro-2'-methoxydiphenylamine synthesis.

Step-by-Step Protocol

Step 1: Reaction Assembly

  • To a clean, dry 250 mL round-bottom flask, add 10.0 g of 1-chloro-2,4-dinitrobenzene and 100 mL of absolute ethanol.

  • Begin stirring at 300 RPM and gently warm the mixture to 40°C until the electrophile is fully dissolved. Rationale: Ensuring a homogeneous solution prevents localized concentration gradients that could lead to dimerization or unwanted side reactions.

  • Add 6.1 g of anhydrous sodium acetate to the flask. The suspension will become cloudy.

  • Using an addition funnel or syringe, dropwise add 6.7 g of 2-methoxyaniline over 10 minutes. Rationale: Dropwise addition controls the initial exothermic formation of the Meisenheimer complex.

Step 2: SNAr Reflux 5. Attach the reflux condenser and increase the heat to bring the ethanol to a gentle reflux (approx. 80°C internal temperature). 6. Maintain reflux for 3 to 4 hours. The mixture will progressively darken to a deep red/orange hue, indicating the formation of the highly conjugated diphenylamine product. 7. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The disappearance of the high-Rf 1-chloro-2,4-dinitrobenzene spot confirms reaction completion.

Step 3: Workup and Isolation 8. Remove the flask from the heat source and allow it to cool to room temperature. 9. Pour the reaction mixture slowly into a beaker containing 200 mL of vigorously stirred ice-cold deionized water. Rationale: The sudden shift in solvent polarity forces the hydrophobic 2,4-dinitro-2'-methoxydiphenylamine to precipitate out of solution, while the sodium chloride byproduct and unreacted sodium acetate remain dissolved in the aqueous phase. 10. Stir for 30 minutes in an ice bath to ensure complete crystallization.

Step 4: Filtration and Purification 11. Collect the crude precipitate via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with three 30 mL portions of cold deionized water to remove residual salts, followed by a single 15 mL wash of ice-cold ethanol to remove trace unreacted 2-methoxyaniline. 13. Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling absolute ethanol. 14. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Collect the purified bright orange/red crystals via vacuum filtration and dry under high vacuum for 12 hours.

Analytical Validation

To ensure the integrity of the synthesized batch, the following analytical parameters should be verified against standard literature values.

Analytical MethodExpected Observation / ValueDiagnostic Significance
Melting Point 164 - 166 °CConfirms bulk purity; impurities will depress and broaden the melting point range.
FT-IR Spectroscopy ~3320 cm⁻¹ (N-H stretch)~1520, 1340 cm⁻¹ (NO₂ stretch)~1250 cm⁻¹ (C-O-C stretch)Validates the presence of the secondary amine linkage, the nitro groups, and the methoxy ether linkage.
¹H NMR (CDCl₃, 400 MHz) δ ~9.8 (s, 1H, N-H)δ ~9.1 (d, 1H, Ar-H ortho to NO₂)δ ~3.9 (s, 3H, -OCH₃)The highly deshielded N-H proton (due to hydrogen bonding with the ortho-nitro group) and the distinct methoxy singlet are primary structural confirmations.
LC-MS (ESI-) m/z 288.0 [M-H]⁻Confirms the molecular weight (Exact Mass: 289.07 g/mol ).

References

  • NextSDS Chemical Database. "2,4-DINITRO-2'-METHOXYDIPHENYLAMINE — Chemical Substance Information." NextSDS. Retrieved March 18, 2026. Available at:[Link]

  • Smith, M. B., & March, J. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.

Sources

Application

Application Notes &amp; Protocols for Early-Stage API Candidate Assessment: A Case Study on CAS 14038-08-5

A Senior Application Scientist's Guide Abstract Introduction: The Criticality of Candidate Selection and the Case of CAS 14038-08-5 The journey from a chemical compound to a marketed drug is exceptionally challenging, wi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide

Abstract

Introduction: The Criticality of Candidate Selection and the Case of CAS 14038-08-5

The journey from a chemical compound to a marketed drug is exceptionally challenging, with estimates suggesting that for every 10,000 compounds evaluated, only one receives regulatory approval.[7] A primary reason for this high attrition rate is the failure of candidates in preclinical and clinical stages due to unforeseen toxicity or unfavorable physicochemical properties. Therefore, the initial assessment and characterization of a potential API is arguably the most critical checkpoint in the entire drug development pipeline.[8]

An inquiry into CAS 14038-08-5 reveals a significant data integrity issue. This identifier is linked to two vastly different substances:

  • Bis(2-methoxyethyl)mercury: An organomercury compound. Organomercury compounds are a class of organometallic chemicals known for their high toxicity, which presents both dangers and, historically, some limited benefits as antiseptics or fungicides.[9] Their use in modern medicine is virtually non-existent due to severe safety concerns, including permanent damage to the brain and kidneys.[10]

  • Ferric Ferrocyanide (Prussian Blue): An inorganic coordination complex.[1][3] In stark contrast to the toxicity of mercury compounds, Prussian Blue is an FDA-approved drug used as an antidote for poisoning by thallium and radioactive cesium.[1][3]

The Foundational Principle: De-Risking Drug Development Early

Delaying the basic characterization of a compound can lead to significant and costly issues later in development.[8] An early, modest investment in understanding the inherent properties of a molecule allows research teams to identify potential pitfalls, build a comprehensive knowledge base, and ultimately de-risk the entire development program.[8] The workflow described below establishes a self-validating system for this initial screening process.

Protocol: Initial Viability Assessment for a New Chemical Entity (NCE)

This protocol outlines the essential first steps upon receiving a novel compound intended for therapeutic evaluation. The objective is to rapidly identify any "show-stopper" liabilities and gather foundational data to guide future experiments.

Materials & Equipment
  • NCE sample with confirmed purity (>95%)

  • Standard analytical equipment (HPLC, LC-MS, NMR)

  • Solubility testing solvents (water, PBS, DMSO, ethanol)

  • Automated liquid handler (optional)

  • Plate reader (for solubility/stability assays)

  • Cell culture supplies (for cytotoxicity assays)

  • In silico modeling software

Experimental Workflow Diagram

NCE_Assessment_Workflow cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Early Liability Screening cluster_2 Phase 3: Decision Gate start Receive NCE Sample identity Identity & Purity Confirmation (LC-MS, NMR) start->identity physchem Physicochemical Profiling (Solubility, LogP, pKa) identity->physchem insilico In Silico Toxicity Prediction (DILI, hERG, Genotoxicity) physchem->insilico invitro_cyto In Vitro Cytotoxicity Assay (e.g., HepG2, HEK293) insilico->invitro_cyto stability Chemical Stability Assessment (Aqueous, Plasma) invitro_cyto->stability data_review Data Review & Risk Assessment stability->data_review go Proceed to Further Studies (PK/PD, Efficacy Models) data_review->go Favorable no_go Terminate Candidate (Unacceptable Profile) data_review->no_go Unfavorable Prussian_Blue_MoA cluster_0 Body & GI Tract cluster_1 Intervention ingestion Radioactive Cesium (Cs+) or Thallium (Tl+) Ingested enterohepatic Cs+/Tl+ secreted into GI tract via bile ingestion->enterohepatic absorption Reabsorption into Bloodstream enterohepatic->absorption Default Path binding Prussian Blue binds Cs+/Tl+ in the gut lumen enterohepatic->binding Interruption absorption->enterohepatic Circulation prussian_blue Oral Administration of Prussian Blue (Fe₄[Fe(CN)₆]₃) prussian_blue->binding excretion Complex is Excreted in Feces binding->excretion

Sources

Technical Notes & Optimization

Troubleshooting

Purification and recrystallization techniques for 2,4-Dinitro-2'-methoxydiphenylamine

Technical Support Center: Purification & Recrystallization of 2,4-Dinitro-2'-methoxydiphenylamine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 2,4-Dinitro-2'-methoxydiphenylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanistic challenges associated with isolating highly pure 2,4-Dinitro-2'-methoxydiphenylamine (CAS: 14038-08-5)[1].

Synthesized primarily via a nucleophilic aromatic substitution ( SN​Ar ) between 1-chloro-2,4-dinitrobenzene and o-anisidine[2], this compound requires precise solvent control during purification. This guide provides a self-validating protocol, quantitative benchmarks, and mechanistic troubleshooting to ensure your isolated product meets the >98% purity threshold required for downstream drug development and materials science applications.

I. Mechanistic Rationale for Purification Strategy

The purification of dinitrodiphenylamine derivatives is dictated by their conformational flexibility and ability to form supramolecular synthons via inter- and intramolecular hydrogen bonding (N-H···O and C-H···O interactions)[2].

Why 95% Ethanol? We utilize 95% ethanol as the recrystallization solvent because it provides the perfect dielectric balance[3]. The extensive conjugated system and nitro groups of 2,4-Dinitro-2'-methoxydiphenylamine make it highly soluble in hot ethanol. However, as the temperature drops, the solvent's polarity forces the compound to self-associate and crystallize[4]. Conversely, the primary non-polar impurity (unreacted 1-chloro-2,4-dinitrobenzene) remains highly soluble even in cold ethanol, allowing for efficient phase separation[5].

II. Self-Validating Experimental Protocol

This step-by-step methodology integrates chemical extraction with thermodynamic crystallization. Every step includes a validation checkpoint to ensure the integrity of the workflow.

Phase 1: Reaction Quench & Extraction
  • Quench : Upon completion of the SN​Ar reaction, cool the vessel to room temperature. Dilute the mixture with distilled water (10 mL per mmol of substrate) to precipitate the crude organics.

  • Acidic Wash (Causality) : Extract the aqueous phase with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (2 x 10 mL). Why? The acidic wash protonates any unreacted o-anisidine (a basic amine), converting it into a water-soluble ammonium salt and partitioning it entirely into the aqueous waste.

  • Neutralization : Wash the organic layer with saturated NaHCO3​ (10 mL) and brine (10 mL).

  • Concentration : Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure to yield a crude, dark orange solid[4].

Phase 2: Recrystallization & Isolation
  • Thermodynamic Dissolution : Transfer the crude solid to a round-bottom flask. Add 95% Ethanol dropwise while heating to reflux (~78 °C) until the solid just dissolves[3]. Do not add excess solvent, as this will artificially depress your final yield.

  • Hot Filtration : If insoluble inorganic salts (e.g., K2​CO3​ used in the reaction) remain, perform a rapid hot gravity filtration to remove them.

  • Nucleation & Growth : Remove the flask from the heat. Allow it to cool completely undisturbed to room temperature (approx. 2 hours). Why? Slow cooling allows the molecules to arrange into the most thermodynamically stable polymorphic crystal lattice, excluding impurities[2].

  • Maturation : Transfer the flask to an ice bath (0–5 °C) for 30 minutes to force the remaining product out of the solution.

  • Isolation & Cold Wash : Collect the bright orange/red crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 95% ethanol[5]. Why cold? Room temperature ethanol will dissolve your purified crystals, whereas cold ethanol simply displaces the impurity-laden mother liquor.

  • Validation Check : Spot the mother liquor alongside a dissolved sample of your pure crystals on a TLC plate. The mother liquor should heavily concentrate the high- Rf​ and low- Rf​ impurities, while the crystal lane must show a single, dense spot.

III. Workflow Visualization

PurificationWorkflow N1 Crude S_NAr Reaction Mixture (Contains Product, Salts, Unreacted SM) N2 Aqueous Quench & Extraction (EtOAc / 1M HCl Wash) N1->N2 N3 Concentration (Yields Crude Solid) N2->N3 Removes o-anisidine N4 Dissolution in Hot 95% Ethanol (Thermodynamic Solubilization) N3->N4 N5 Slow Cooling to 25°C (Nucleation & Crystal Growth) N4->N5 Hot Filtration if needed N6 Ice Bath Maturation (0-5°C) (Maximizes Yield) N5->N6 N7 Vacuum Filtration & Cold Ethanol Wash N6->N7 N8 Pure 2,4-Dinitro-2'-methoxydiphenylamine (>98% Purity) N7->N8 Removes 1-chloro-2,4-dinitrobenzene

Workflow for the purification and recrystallization of 2,4-Dinitro-2'-methoxydiphenylamine.

IV. Quantitative Benchmarks

Use the following data to validate your purification process and troubleshoot TLC profiles.

ParameterTarget Value / ConditionMechanistic Significance
Recrystallization Solvent 95% EthanolBalances polarity for hot dissolution and cold precipitation.
Dissolution Temperature ~78 °C (Reflux)Overcomes lattice energy to fully solvate the crude mixture.
TLC System 40% EtOAc / 60% HexanesOptimal mobile phase for separating diphenylamines[5].
Product Rf​ ~0.45Distinct from highly polar or non-polar starting materials.
1-Chloro-2,4-dinitrobenzene Rf​ ~0.80Highly non-polar; easily washed away in cold ethanol.
o-Anisidine Rf​ ~0.20Polar amine; removed during the 1M HCl aqueous wash.
Expected Recovery Yield 75% - 85%Accounts for minor product loss in the mother liquor.

V. Troubleshooting & FAQs

Q1: My product is "oiling out" as a liquid layer instead of forming solid crystals. What is happening and how do I fix it? Cause: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point, or when the solvent is so saturated with impurities that it causes melting point depression, preventing solid nucleation. Solution: Reheat the mixture until the oil completely redissolves. Add a small volume of a co-solvent (e.g., 5-10% ethyl acetate) to slightly increase the overall solubility[2]. Alternatively, introduce a microscopic "seed crystal" of pure 2,4-Dinitro-2'-methoxydiphenylamine to bypass the thermodynamic nucleation barrier, and allow the solution to cool much slower (e.g., inside a hot water bath that cools to room temperature overnight).

Q2: I am seeing a secondary spot on my TLC plate running very close to the solvent front. What is it? Cause: This is unreacted 1-chloro-2,4-dinitrobenzene. Because it lacks the hydrogen-bonding amine group, it is highly non-polar and travels rapidly up the TLC plate. Solution: Ensure you are washing your isolated crystals with strictly ice-cold ethanol during vacuum filtration. The starting halide is highly soluble in ethanol even at low temperatures, so a proper cold wash will pull this impurity through the filter into the mother liquor[5]. If the spot persists, your initial dissolution volume was likely too low, causing the impurity to co-precipitate.

Q3: The isolated crystals are dark brown/black instead of the expected bright orange/red. Is the product ruined? Cause: Dark discoloration usually indicates trace oxidation of the amine center or the presence of highly conjugated, polymeric byproducts generated during the high-heat SN​Ar reaction. Solution: Perform a recrystallization with activated charcoal (Norit). Dissolve the crude product in hot ethanol, add 5–10% w/w activated charcoal, boil gently for 5 minutes, and perform a hot filtration through a tightly packed Celite pad. The porous charcoal will selectively adsorb the high-molecular-weight colored impurities, allowing the pure product to crystallize in its native orange/red form.

VI. References

  • NextSDS. "2,4-DINITRO-2'-METHOXYDIPHENYLAMINE — Chemical Substance Information." [Link]

  • CEM Corporation. "Nucleophilic aromatic substitution: Procedure for 2,4-dinitrodiphenylamine." [Link]

  • MDPI. "Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon."[Link]

  • ACS Publications. "The Power of Nonconventional Phenyl C–H···N Hydrogen Bonds: Supportive Crystal-Packing Force and Dominant Supramolecular Engineering Force." [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature and Solvent Conditions for 2,4-Dinitro-2'-methoxydiphenylamine

Welcome to the technical support center for the synthesis of 2,4-Dinitro-2'-methoxydiphenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,4-Dinitro-2'-methoxydiphenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this specific synthesis. The content is structured to address common experimental challenges by explaining the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively optimize your reaction conditions for yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise during the synthesis of 2,4-Dinitro-2'-methoxydiphenylamine.

Q1: What is the primary synthetic route for 2,4-Dinitro-2'-methoxydiphenylamine?

The most direct and common method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of 1-chloro-2,4-dinitrobenzene with 2-methoxyaniline (o-anisidine). The two nitro groups on the chlorobenzene ring are strong electron-withdrawing groups (EWGs) that activate the ring for nucleophilic attack by the amine.[1][2]

Q2: Why is my reaction yield consistently low or the reaction failing to proceed?

Low conversion is a frequent issue and can be attributed to several factors:

  • Insufficient Temperature: SNAr reactions, even with highly activated substrates, often require thermal energy to overcome the activation barrier.[3] Room temperature conditions may be insufficient.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are strongly recommended as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1][3] Protic solvents can hydrogen-bond with the amine nucleophile, reducing its reactivity.[1]

  • Incorrect Base: A base is typically required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. An inappropriate or weak base can stall the reaction.

  • Moisture: The presence of water can lead to hydrolysis of the starting material or compete with the amine nucleophile, leading to undesired side products like 2,4-dinitrophenol.[1][4]

Q3: What are the most likely impurities I will encounter?

Common impurities include unreacted starting materials (1-chloro-2,4-dinitrobenzene and 2-methoxyaniline) and potential side products. If the temperature is too high, side reactions can occur. Given the structure, a key impurity to monitor for is 2,4-dinitrophenol, formed from the hydrolysis of the starting material.[4]

Q4: Is a copper catalyst necessary for this reaction, similar to an Ullmann condensation?

For this specific reaction, a copper catalyst is generally not required. The substrate, 1-chloro-2,4-dinitrobenzene, is highly activated towards nucleophilic aromatic substitution due to the two strong electron-withdrawing nitro groups at the ortho and para positions.[1][2] This high degree of activation significantly lowers the energy barrier for the reaction, making it proceed under thermal conditions without the need for a transition-metal catalyst. Classic Ullmann reactions are typically reserved for less activated aryl halides and often require very high temperatures.[5][6]

In-Depth Troubleshooting and Optimization Guide

This section provides a systematic approach to resolving specific experimental issues.

Problem 1: Low or No Product Conversion

If your TLC or LC-MS analysis shows a large amount of unreacted starting material, methodically assess the following parameters.

Cause 1a: Suboptimal Reaction Temperature

The reaction may have a significant activation energy that is not being met at your current temperature.

Solution:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS at set time points (e.g., every hour).

  • Reflux Conditions: For many SNAr reactions, heating to reflux in a suitable solvent is necessary to drive the reaction to completion.[3] Be mindful of the solvent's boiling point to avoid decomposition.

Cause 1b: Inappropriate Solvent System

The solvent plays a crucial role in stabilizing the reaction intermediates and ensuring reactants are fully dissolved.

Solution:

  • Switch to a Polar Aprotic Solvent: If you are not already using one, switch to a high-quality, anhydrous polar aprotic solvent. These solvents excel at solvating cations, leaving the nucleophilic amine more "naked" and reactive.[1][3]

  • Solvent Screening: Perform small-scale parallel reactions to screen a variety of suitable solvents.

Table 1: Recommended Solvents for Optimizing Diarylamine Synthesis

SolventTypeBoiling Point (°C)Key Advantages & Considerations
Dimethylformamide (DMF) Polar Aprotic153Excellent solvating power for a wide range of reactants. Often a top choice for SNAr and Ullmann-type reactions.[5][7][8]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very high polarity, excellent for difficult reactions.[1][3] Can be challenging to remove during workup.
Acetonitrile (ACN) Polar Aprotic82Lower boiling point, easier to remove. Good choice for reactions that proceed at moderate temperatures.[1][3]
Tetrahydrofuran (THF) Polar Aprotic66A common, less polar option. May be effective, but often less so than DMF or DMSO for SNAr.[7][9]
Toluene Non-polar111Generally not recommended for uncatalyzed SNAr, but can be effective in some catalyzed diarylamine syntheses.[7]
Cause 1c: Incorrect Choice or Stoichiometry of Base

The base activates the nucleophile and drives the reaction equilibrium forward.

Solution:

  • Select an Appropriate Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often sufficient. They are strong enough to deprotonate the aniline but not so strong as to cause significant side reactions.

  • Ensure Stoichiometry: Use at least 2 equivalents of the base. One equivalent is needed to deprotonate the 2-methoxyaniline, and a second equivalent is required to neutralize the HCl formed as a byproduct of the substitution.

Problem 2: Formation of Significant Side Products

The appearance of multiple, unexpected spots on your TLC plate indicates a lack of selectivity.

Cause 2a: Reaction Temperature is Too High

Excessive heat can provide enough energy for alternative, undesired reaction pathways to occur or can cause decomposition of starting materials or the product.

Solution:

  • Temperature Reduction: If you are getting good conversion but poor purity, try reducing the reaction temperature. This will slow down all reactions, but it may disproportionately slow the side reactions, improving selectivity for the desired product.

Cause 2b: Presence of Water (Hydrolysis)

Water can act as a nucleophile, especially at elevated temperatures in the presence of a base, reacting with 1-chloro-2,4-dinitrobenzene to form 2,4-dinitrophenol.

Solution:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous grade solvents and reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction.[1]

Problem 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge. 2,4-Dinitrodiphenylamine is a solid with low solubility in many common solvents.[10][11]

Cause 3a: Co-elution of Impurities during Chromatography

If impurities have similar polarity to your product, they may be difficult to separate using column chromatography.

Solution:

  • Optimize Mobile Phase: Systematically screen different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) and gradients to achieve better separation on a TLC plate before attempting a large-scale column.

Cause 3b: Product Precipitation or Oiling Out

The product may crash out of solution during workup or be difficult to crystallize.

Solution:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Screen various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Based on procedures for similar dinitro compounds, alcohols like ethanol or butanol are good starting points for recrystallization.[3][12][13]

  • Washing/Trituration: Washing the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol) can be a simple and effective purification step.[3][12]

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization should be performed based on the troubleshooting guide above.

Materials:

  • 1-chloro-2,4-dinitrobenzene (1.0 eq)

  • 2-methoxyaniline (o-anisidine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a Nitrogen atmosphere, add 1-chloro-2,4-dinitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the 1-chloro-2,4-dinitrobenzene.

  • Begin vigorous stirring and add 2-methoxyaniline (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C using an oil bath.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the limiting starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Pour the mixture into a beaker containing ice-water, which should cause the crude product to precipitate.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Wash the crude solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or butanol) to yield pure 2,4-Dinitro-2'-methoxydiphenylamine as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

Visual Workflow and Data Summary

Logical Workflow for Synthesis Optimization

The following diagram outlines a systematic workflow for optimizing the synthesis of 2,4-Dinitro-2'-methoxydiphenylamine, from initial setup to final analysis.

G start_node start_node process_node process_node decision_node decision_node analysis_node analysis_node end_node end_node start Start: Define Reaction setup Setup: S_NAr Reaction (DNCB + o-Anisidine + Base) start->setup solvent Screen Solvents (DMF, DMSO, ACN) setup->solvent temp Optimize Temperature (80-120 °C) solvent->temp monitor Monitor by TLC/LC-MS temp->monitor check_conv >95% Conversion? monitor->check_conv check_purity High Purity? check_conv->check_purity Yes troubleshoot Troubleshoot: - Check Base - Ensure Anhydrous check_conv->troubleshoot No check_purity->temp No (Adjust Temp/Solvent) workup Aqueous Workup & Precipitation check_purity->workup Yes purify Purify (Recrystallization) workup->purify characterize Characterize Product (NMR, MP) purify->characterize end End: Optimized Protocol characterize->end

Caption: Optimization workflow for 2,4-Dinitro-2'-methoxydiphenylamine synthesis.

Table 2: Troubleshooting Summary
SymptomProbable Cause(s)Recommended Action(s)
No/Low Conversion Insufficient temperature, wrong solvent, inactive nucleophile, moisture.Increase temperature, switch to polar aprotic solvent (DMF/DMSO), ensure >2 eq. of base, use anhydrous conditions.[1][3]
Multiple Products Temperature too high, presence of water (hydrolysis).Lower reaction temperature, ensure anhydrous conditions are strictly maintained.[1][5]
Purification Issues High-boiling solvent residue, co-eluting impurities, poor crystallinity.Perform thorough aqueous wash, recrystallize from an appropriate solvent (e.g., ethanol), wash crude solid with a non-polar solvent.[3][10][12]

References

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [Link]

  • Optimization of the nucleophilic aromatic substitution reaction | Download Table. ResearchGate. [Link]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC - NIH. [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros. Reddit. [Link]

  • Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. ChemRxiv. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Cascade synthesis of diarylamines catalyzed by oxygen-rich and porous carbon. Green Chemistry (RSC Publishing). [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Purification process of 3,3'-dinitrodiphenyl compounds.
  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters. [Link]

  • Purification of dinitro compounds.
  • Ullmann Reaction Questions. Sciencemadness Discussion Board. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. RSC Publishing. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • 1-Chloro-2,4-Dinitrobenzene. PubChem. [Link]

  • Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. ScienceDirect. [Link]

  • 2,4-Dinitrophenylhydrazine. Organic Syntheses Procedure. [Link]

  • 2,4-dinitroaniline. Organic Syntheses Procedure. [Link]

  • Synthesis of 2,4-dinitrophenol. ResearchGate. [Link]

  • Synthesis and Testing of 2,4-DNP. Scribd. [Link]

  • Synthesis method of 2, 4-dimethoxybenzylamine.

Sources

Troubleshooting

Technical Support Center: Potassium Hexachloroplatinate(IV) (CAS 14038-08-5)

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for Potassium Hexachloroplatinate(IV). As a Senior Application Scientist, my goal is to provide you with the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Potassium Hexachloroplatinate(IV). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical guidance necessary to handle this compound safely and effectively in your laboratory. This is not just a list of rules, but a comprehensive resource designed to explain the scientific rationale behind each safety protocol, ensuring your experiments are both successful and, above all, safe.

Hazard Identification & Immediate Risk Assessment

Before handling Potassium Hexachloroplatinate(IV), it is critical to understand its primary hazards. This compound is not benign; it demands respect and careful handling.

Scientist's Note: The primary risks stem from its nature as a soluble, heavy metal salt and a sensitizer. The hexachloroplatinate(IV) anion is known to be highly immunogenic, leading to sensitization.

Summary of Key Hazards:

  • Acute Toxicity (Oral): Toxic if swallowed, with animal studies indicating that ingestion of small quantities can cause serious health damage or be fatal.

  • Serious Eye Damage: Direct contact can cause severe chemical burns and irreversible eye damage[1][2].

  • Respiratory & Skin Sensitization: Repeated inhalation of dust can lead to occupational asthma ("platinosis"), while skin contact can cause severe allergic reactions[2][3][4][5]. Once an individual is sensitized, subsequent exposure to even minute amounts can trigger a severe allergic response.

  • Corrosive to Metals: May be corrosive to certain metals[2].

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1][6].

GHS Hazard Class Category Hazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[2][4]
Serious Eye Damage1H318: Causes serious eye damage[2][4]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][4]
Skin Sensitization1H317: May cause an allergic skin reaction[2][4]
Corrosive to Metals1H290: May be corrosive to metals[2]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life[1]
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects[1][6]

Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions our team receives.

Q1: What is the absolute minimum Personal Protective Equipment (PPE) I need to wear when handling the solid powder?

A: At a minimum, you must wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and chemical safety goggles that provide a full seal around the eyes[7]. A common mistake is using safety glasses, which do not protect from fine dust that can become airborne.

Scientist's Note: The primary route of accidental exposure for the solid is inhalation of fine particles and direct eye contact. Standard safety glasses offer insufficient protection against airborne particulates. Full-seal goggles are mandatory to prevent severe eye damage[2].

Q2: Do I really need to weigh this out inside a chemical fume hood?

A: Yes, absolutely. All handling of the solid compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood[1].

Rationale: Potassium Hexachloroplatinate(IV) is a potent respiratory sensitizer[4]. Inhaling even small quantities of the dust can lead to an allergic-type asthma, a condition known as platinosis[8]. A fume hood provides the necessary engineering control to capture these fine particles at the source, protecting your respiratory system.

Q3: How should I store the container? Can it be on an open bench?

A: No, it cannot be stored on an open bench. It must be stored in a cool, dry, well-ventilated area in its original, tightly sealed container[9]. The storage location should be a designated, corrosive-resistant cabinet. Crucially, it must be stored locked up and away from incompatible materials and foodstuffs[2][9].

Rationale: Storing it "locked up" is a specific precautionary statement (P405) for this material, reflecting its high toxicity. Keeping the container tightly sealed prevents the hygroscopic powder from absorbing moisture and protects it from environmental contamination.

Q4: What's the best way to clean a small spill on the lab bench (inside a fume hood)?

A: For a small, dry spill, do not use a brush, as this will generate dust. Instead, gently cover the spill with a damp paper towel to avoid making the powder airborne. Then, carefully wipe it up. All cleanup materials must be placed in a sealed bag and disposed of as hazardous waste.

Scientist's Note: The "dry clean up procedures" mentioned in safety sheets are intended to avoid spreading contamination. The key is to prevent dust generation. If the spill is larger, follow the detailed troubleshooting guide in the next section.

Q5: Can I dispose of solutions containing this compound down the drain?

A: Under no circumstances. Potassium Hexachloroplatinate(IV) is very toxic to aquatic life[1][6]. All waste, both solid and liquid, must be collected in a clearly labeled, sealed hazardous waste container for disposal by your institution's Environmental Health & Safety (EHS) department[10].

Troubleshooting & Emergency Scenario Guides

Scenario 1: You've spilled ~1 gram of powder outside of a fume hood.

  • Immediate Action: Do not attempt to clean it up immediately without the proper PPE. Alert others in the immediate area and evacuate. Restrict access to the spill area.

  • Rationale: A spill of this size outside of containment poses a significant inhalation risk. Your first priority is to prevent exposure to yourself and others.

  • Troubleshooting Steps:

    • If not already wearing it, don the following PPE: a full-face respirator with a particulate filter (or at a minimum, a half-mask respirator and full-seal goggles), a lab coat, and chemical-resistant gloves[3].

    • Move upwind of the spill.

    • Gently cover the spill with absorbent pads or cloths dampened with water. This will prevent the powder from becoming airborne. Do NOT pour water directly on the spill.

    • Carefully scoop the dampened material into a designated, sealable hazardous waste container. Avoid any actions that could create dust.

    • Clean the area of the spill with soap and water, collecting all cleaning materials and rinsate as hazardous waste.

    • Place all contaminated PPE and cleaning materials into a sealed bag for hazardous waste disposal.

    • Notify your EHS department of the incident.

Scenario 2: A colleague feels short of breath and starts coughing after working with the compound.

  • Immediate Action: Remove the individual from the laboratory to fresh air immediately[1]. Have another colleague call your institution's emergency number and report a potential chemical inhalation exposure.

  • Rationale: These are classic symptoms of respiratory irritation or the onset of a sensitization reaction[5]. This is a medical emergency.

  • Troubleshooting Steps:

    • Do not leave the affected person alone.

    • If breathing is difficult, and they are trained to do so, have a colleague provide artificial respiration, but avoid mouth-to-mouth if there is any risk of secondary exposure[1]. Use a pocket mask with a one-way valve.

    • Provide the emergency responders with the Safety Data Sheet (SDS) for Potassium Hexachloroplatinate(IV).

    • The affected individual must receive immediate medical attention. Be aware that respiratory sensitization symptoms can be delayed.

Scenario 3: You've splashed a dilute solution of the compound on your gloved hand and a small area of your forearm.

  • Immediate Action: Immediately go to the nearest safety shower and rinse the affected skin. Remove the contaminated glove and lab coat while rinsing.

  • Rationale: While the solution is dilute, the compound is still a skin sensitizer. The goal is to minimize contact time and wash the chemical off completely.

  • Troubleshooting Steps:

    • Remove all contaminated clothing while under the safety shower or at a drench hose.

    • Wash the affected area thoroughly with soap and water for at least 15 minutes[1].

    • If any skin irritation or rash develops, seek medical advice immediately[2].

    • Contaminated clothing must be washed before reuse.

Experimental Workflow Protocols

Workflow: Safe Handling Lifecycle of Potassium Hexachloroplatinate(IV)

This diagram outlines the critical safety checkpoints from receiving the chemical to its final disposal.

G cluster_prep Preparation & Storage cluster_handling Active Handling (Fume Hood Only) cluster_disposal Waste Management & Decontamination receiving 1. Receiving - Inspect container integrity - Verify label (CAS 14038-08-5) storage 2. Secure Storage - Store locked up (P405) - Cool, dry, ventilated area - Corrosive-resistant cabinet receiving->storage Log in inventory ppe 3. Don Full PPE - Lab coat - Nitrile gloves - Full-seal goggles storage->ppe Retrieve for use weighing 4. Weighing & Solution Prep - Inside certified fume hood - Use anti-static weigh boat - Handle gently to avoid dust ppe->weighing experiment 5. Experimental Use - Keep containers closed - Work over spill tray weighing->experiment waste_collection 6. Waste Collection - Segregate solid & liquid waste - Use sealed, labeled hazardous  waste containers experiment->waste_collection decontamination 7. Decontamination - Wipe down work surfaces - Triple-rinse glassware - Collect all rinsate as waste waste_collection->decontamination disposal 8. Final Disposal - Arrange pickup by EHS - Do not dispose in sink/trash decontamination->disposal Store waste safely emergency Emergency Stations - Eyewash - Safety Shower - Spill Kit

Caption: Workflow for safe handling of Potassium Hexachloroplatinate(IV).

Protocol: Preparation of an Aqueous Solution
  • Pre-Experiment Checklist:

    • Verify the chemical fume hood has a current certification sticker.

    • Ensure an eyewash station and safety shower are accessible and unobstructed[11].

    • Prepare a designated hazardous waste container for liquid waste.

  • Don Personal Protective Equipment (PPE):

    • Wear a lab coat, nitrile gloves, and full-seal chemical safety goggles[7].

    • If there is a high risk of dust generation, a NIOSH-approved respirator is required[3].

  • Procedure (Inside Fume Hood):

    • Place a spill tray on the floor of the fume hood.

    • Carefully open the container of Potassium Hexachloroplatinate(IV). Avoid any sudden movements that could aerosolize the powder.

    • Using a clean spatula, gently weigh the desired amount of the solid into a weigh boat.

    • Carefully transfer the solid to your desired glassware.

    • Slowly add the solvent (e.g., deionized water) to the solid. The compound is more soluble in hot water than cold.

    • Once the solid is wetted, you may stir or sonicate as needed to fully dissolve.

    • Tightly cap the original container and wipe it down with a damp cloth before returning it to its locked storage location.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated wipes into the solid hazardous waste stream.

    • Wipe down the spatula and the work surface inside the fume hood. Collect wipes for disposal.

References

  • POTASSIUM HEXACHLOROPLATINATE (IV) GHS Safety Data Sheet. Sdfine.

  • SAFETY DATA SHEET: Potassium hexachloroplatinate(IV). Thermo Fisher Scientific.

  • Safety Data Sheet: Potassium hexachloroplatinate(IV). Carl ROTH.

  • Safety Data Sheet: Potassium Hexachloroplatinate (IV). Colonial Metals, Inc.

  • An In-Depth Technical Guide to the Hazards and Safety Precautions for Potassium Hexabromoplatinate(IV) (K2PtBr6). Benchchem.

  • SAFETY DATA SHEET: Potassium hexachloroplatinate (IV). Fisher Scientific.

  • Material Safety Data Sheet: Potassium hexachloroplatinate (IV). Spectrum Chemical.

  • Safety Data Sheet: Potassium hexachloroplatinate(IV) ≥99,9 %, p.a. Carl ROTH.

  • Platinum Metals Refinery Safety Information. Implats.

  • Navigating the Disposal of Platydesminium: A Guide for Laboratory Professionals. Benchchem.

  • SAFETY DATA SHEET (2009): Potassium hexachloroplatinate(IV). Fisher Scientific.

  • Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations. ACS Publications.

  • Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations. ResearchGate.

  • Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations. PubMed.

  • Platinum Safety Data Sheet. Santa Cruz Biotechnology.

Sources

Optimization

Technical Support Center: Troubleshooting 2,4-Dinitro-2'-methoxydiphenylamine Preparation

Welcome to the Technical Support Center for the synthesis of 2,4-Dinitro-2'-methoxydiphenylamine (CAS: 14038-08-5) . This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,4-Dinitro-2'-methoxydiphenylamine (CAS: 14038-08-5) . This guide is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions, optimize yields, and understand the mechanistic causality behind experimental protocols involving the coupling of 1-chloro-2,4-dinitrobenzene (CDNB) and o-anisidine.

Mechanistic Overview & Pathway

The synthesis of 2,4-Dinitro-2'-methoxydiphenylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Despite aryl halides typically being inert to nucleophilic attack, the presence of strongly electron-withdrawing nitro groups at the ortho and para positions of CDNB highly activates the aromatic ring .

The reaction occurs in two distinct steps:

  • Addition (Rate-Limiting): The nucleophilic amine (o-anisidine) attacks the electron-deficient ipso-carbon of CDNB, disrupting aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex , .

  • Elimination (Fast): The complex collapses, expelling the chloride leaving group and restoring aromaticity to yield the final diphenylamine product .

Understanding this pathway is critical because the stability of the Meisenheimer complex and the nucleophilicity of the attacking species dictate both the reaction rate and the formation of byproducts .

SNAr_Mechanism Reactants 1-Chloro-2,4-dinitrobenzene + o-Anisidine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Rate-Limiting) Byproduct 2,4-Dinitrophenol (Hydrolysis Byproduct) Reactants->Byproduct OH- Attack (Water/Base) (Side Reaction) Product 2,4-Dinitro-2'-methoxydiphenylamine + HCl Meisenheimer->Product Chloride Elimination (Fast)

Caption: SNAr pathway for 2,4-Dinitro-2'-methoxydiphenylamine synthesis.

Troubleshooting FAQs: Diagnostics and Resolutions

Q1: I am observing a significant amount of a yellow, water-soluble byproduct, and my product yield is low. What is happening? A: You are likely observing the formation of 2,4-dinitrophenol. CDNB is extremely electrophilic. If your reaction contains water and a strong base (e.g., NaOH or KOH), hydroxide ions act as hard nucleophiles and outcompete the sterically hindered o-anisidine, leading to rapid hydrolysis of the CDNB substrate . Resolution: Switch to a mild, anhydrous base such as potassium carbonate (K2CO3) or an organic base like N,N-Diisopropylethylamine (DIPEA). Ensure all solvents are strictly anhydrous.

Q2: The reaction mixture turns dark brown/black, and HPLC shows multiple unidentifiable peaks. How can I prevent this? A: This indicates oxidative degradation of o-anisidine. Electron-rich anilines are highly susceptible to oxidation at elevated temperatures, forming complex azo compounds and tars. Resolution: Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon). Degas your solvents prior to use by sparging with inert gas for at least 30 minutes.

Q3: The reaction stalls at 60-70% conversion, leaving unreacted CDNB. Should I increase the temperature? A: The steric hindrance from the ortho-methoxy group of o-anisidine reduces its nucleophilicity compared to unsubstituted aniline, slowing down the formation of the Meisenheimer complex. While increasing temperature can drive the reaction, it also accelerates tar formation. Resolution: Instead of merely increasing temperature, optimize the solvent. SNAr reaction yields are highly dependent on the solvent's dielectric constant . Switch to a polar aprotic solvent like DMF or DMSO. These solvents poorly solvate anions but stabilize the transition state through dipole interactions, significantly accelerating the SNAr rate without requiring excessive heat (maintain at 85–90 °C).

Data Presentation: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the quantitative distribution of products and byproducts.

Solvent (Dielectric Constant)BaseTemp (°C)AtmosphereConversion (%)2,4-Dinitrophenol (%)Tar Formation
Ethanol, aq. (ε ≈ 24)NaOH80Air45> 40High
Ethanol, abs. (ε = 24.3)K2CO380Air72< 5Moderate
DMF, anhydrous (ε = 36.7)K2CO390Nitrogen> 95< 1None
DMSO, anhydrous (ε = 46.8)DIPEA90Nitrogen> 98< 1None

Note: Higher dielectric constant solvents (DMF, DMSO) correlate with higher yields in SNAr reactions by stabilizing the polar transition state .

Self-Validating Experimental Protocol

Optimized Synthesis of 2,4-Dinitro-2'-methoxydiphenylamine

Design Rationale: This protocol utilizes anhydrous conditions and an inert atmosphere to intrinsically block the hydrolysis and oxidation side-reaction pathways.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (CDNB): 1.0 equivalent (10 mmol, 2.02 g)

  • o-Anisidine: 1.1 equivalents (11 mmol, 1.35 g)

  • Potassium carbonate (K2CO3, finely powdered, anhydrous): 1.5 equivalents (15 mmol, 2.07 g)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

Step-by-Step Workflow:

  • Preparation & Degassing: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with anhydrous DMF (20 mL). Sparge the solvent with Nitrogen for 15 minutes to remove dissolved oxygen, preventing amine oxidation.

  • Reagent Addition: Under a continuous Nitrogen sweep, add CDNB (2.02 g) and o-anisidine (1.35 g). Stir until completely dissolved.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.07 g) in one portion. The mixture will immediately begin to deepen in color (typically a deep red/orange), which serves as a visual validation of the Meisenheimer complex formation .

  • Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to 85–90 °C using a thermostatic oil bath. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) or HPLC. Self-Validation Check: The CDNB peak (UV 254 nm) should disappear within 4–6 hours.

  • Quenching & Precipitation: Once complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 150 mL of vigorously stirred, ice-cold distilled water. The sudden shift in polarity will cause the highly hydrophobic 2,4-Dinitro-2'-methoxydiphenylamine to precipitate as a bright orange/red solid.

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (3 x 20 mL) to remove DMF and inorganic salts, followed by cold 10% aqueous HCl (20 mL) to remove any unreacted o-anisidine.

  • Purification: Recrystallize the crude product from hot ethanol to yield analytically pure 2,4-Dinitro-2'-methoxydiphenylamine.

References

  • [1] Title: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach Source: Journal of Chemical Education - ACS Publications URL:[Link]

  • [2] Title: 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL:[Link]

  • [3] Title: Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in the Reduction of 2,4-Dinitro-2'-methoxydiphenylamine

Welcome to the technical support center for addressing catalyst deactivation during the catalytic reduction of 2,4-Dinitro-2'-methoxydiphenylamine. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for addressing catalyst deactivation during the catalytic reduction of 2,4-Dinitro-2'-methoxydiphenylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this critical synthetic step. Our goal is to provide you with the expertise and practical insights needed to ensure the efficiency and success of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding catalyst deactivation in this specific reduction.

Q1: What are the most common signs of catalyst deactivation during the reduction of 2,4-Dinitro-2'-methoxydiphenylamine?

A1: The primary indicators of catalyst deactivation include:

  • Slower or stalled reaction rates: The reaction takes significantly longer to complete than in previous successful runs.

  • Incomplete conversion: A significant amount of the starting material, 2,4-Dinitro-2'-methoxydiphenylamine, remains even after extended reaction times.

  • Formation of byproducts: You may observe the formation of partially reduced intermediates (e.g., 2-amino-4-nitro-2'-methoxydiphenylamine) or other unexpected products.

  • Change in catalyst appearance: The catalyst may change color or consistency, for example, clumping together.

Q2: What are the likely causes of my catalyst's deactivation?

A2: Catalyst deactivation in this context can be broadly categorized into three main mechanisms: chemical, mechanical, and thermal deactivation.[1]

  • Poisoning: This occurs when impurities in your reactants, solvent, or hydrogen gas stream strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] Common poisons for hydrogenation catalysts include sulfur, phosphorus, and halogen compounds.[2]

  • Fouling: This involves the physical deposition of materials onto the catalyst surface, which blocks access to the active sites.[2][3] This can be caused by the formation of carbonaceous deposits (coke) or the precipitation of insoluble byproducts.[2]

  • Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate, leading to a decrease in the active surface area and, consequently, a drop in catalytic activity.[1][2][3]

Q3: Which catalysts are typically used for the reduction of 2,4-Dinitro-2'-methoxydiphenylamine, and are some more prone to deactivation than others?

A3: Common catalysts for nitro group reductions include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel. The choice of catalyst can influence its susceptibility to deactivation. For instance, palladium catalysts are known to be sensitive to sulfur-containing compounds.[4] The selection of the catalyst should also consider the potential for side reactions and the desired selectivity.

Q4: Can I regenerate a deactivated catalyst?

A4: In some cases, catalyst regeneration is possible, but its success depends on the deactivation mechanism.

  • Fouling: Gentle washing with an appropriate solvent can sometimes remove deposited materials. For coke formation, a controlled oxidation may be effective, but this requires careful temperature control to avoid damaging the catalyst.[5]

  • Reversible Poisoning: Some poisons can be removed by thermal treatment or by washing with specific chemical solutions.[6]

  • Irreversible Poisoning and Sintering: In many instances, especially with strong poisons or significant sintering, the deactivation is irreversible, and the catalyst must be replaced.[2][6]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving catalyst deactivation based on observable symptoms.

Symptom 1: Sudden and Drastic Drop in Catalyst Activity

A sudden and significant decrease in reaction rate or complete cessation of the reaction often points to the introduction of a strong catalyst poison.[5]

Troubleshooting Workflow

A Sudden drop in activity B Review recent procedural changes: - New solvent batch? - New reactant source? - Different gas cylinder? A->B C Isolate the potential source: Revert to a previously known good source of reactants/solvent. B->C D Is catalyst activity restored? C->D E Analyze feedstock for impurities (e.g., sulfur, halides). D->E No H Problem solved. D->H Yes F Attempt catalyst regeneration. E->F G Replace catalyst and purify all incoming materials. F->G G->H

Caption: Workflow for troubleshooting a sudden drop in catalyst activity.

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Contaminated Reactants or Solvent The starting material, 2,4-Dinitro-2'-methoxydiphenylamine, or the solvent may contain impurities that act as catalyst poisons.[4] For example, sulfur compounds are notorious for poisoning palladium catalysts.[4]1. Verify Purity: Check the purity of the starting material and solvent using techniques like NMR, GC-MS, or HPLC. 2. Purify Feedstock: If impurities are detected, purify the materials before use. Techniques like recrystallization for the starting material and distillation for the solvent can be effective.[5][7]
Contaminated Hydrogen Gas The hydrogen gas source may be contaminated with impurities like carbon monoxide or sulfur compounds.1. Use High-Purity Hydrogen: Ensure the use of high-purity hydrogen (e.g., 99.999%). 2. Install Gas Purifiers: Use in-line gas purifiers to remove potential contaminants before the gas enters the reactor.
Leaching from Equipment Acidic or basic impurities could be leaching from the reaction vessel or other equipment, poisoning the catalyst.1. Inspect Reactor: Thoroughly clean and inspect the reactor for any signs of corrosion. 2. Use Inert Materials: Ensure that all components in contact with the reaction mixture are made of inert materials.
Symptom 2: Gradual Decline in Catalyst Performance Over Multiple Runs

A slow and steady decrease in catalyst activity over several cycles is often indicative of fouling, sintering, or the accumulation of low-level poisons.[1]

Troubleshooting Workflow

A Gradual decline in activity B Analyze spent catalyst (See Protocol 2). A->B C Evidence of fouling (e.g., carbon deposits)? B->C D Evidence of sintering (e.g., particle size increase)? B->D E Evidence of poisoning (e.g., presence of S, Cl)? B->E G Attempt catalyst regeneration (e.g., solvent wash, calcination). C->G Yes F Optimize reaction conditions: - Lower temperature? - Shorter reaction time? D->F Yes H Replace catalyst and implement preventative measures. E->H Yes F->H G->A Activity Restored G->H Activity Not Restored

Caption: Workflow for troubleshooting a gradual decline in catalyst activity.

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Fouling by Carbonaceous Deposits (Coking) At higher temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbon deposits that block active sites.[2]1. Optimize Temperature: Lower the reaction temperature to the minimum required for efficient conversion.[2] 2. Catalyst Regeneration: Attempt to regenerate the catalyst by controlled oxidation to burn off the carbon deposits. This must be done carefully to avoid thermal damage to the catalyst.[5]
Thermal Degradation (Sintering) High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[1][2]1. Lower Reaction Temperature: Operate at the lowest effective temperature.[2] 2. Choose a More Thermally Stable Catalyst: Consider a catalyst with a support that helps to stabilize the metal particles.[2]
Leaching of Active Metal In some solvent systems, the active metal can slowly dissolve from the support into the reaction medium, leading to a loss of active sites.[2][8]1. Solvent Selection: Evaluate different solvents to find one that minimizes leaching. 2. Analyze Reaction Mixture: Use techniques like ICP-OES to analyze the reaction mixture for the presence of the leached metal.[8]

III. Experimental Protocols

Protocol 1: Feedstock Purification

This protocol outlines the general steps for purifying reactants and solvents to prevent catalyst poisoning.[4][7]

  • Reactant (2,4-Dinitro-2'-methoxydiphenylamine) Purification:

    • Dissolve the crude starting material in a suitable hot solvent.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

    • Verify purity using melting point analysis or spectroscopy.[9]

  • Solvent Purification:

    • Choose an appropriate drying agent for the solvent.

    • Reflux the solvent over the drying agent.

    • Distill the solvent, collecting the fraction at the correct boiling point.[5][7]

    • Store the purified solvent over molecular sieves to maintain dryness.

Protocol 2: Characterization of Deactivated Catalyst

To understand the root cause of deactivation, it's crucial to analyze the spent catalyst.[1]

Analytical Technique Information Gained Potential Indication of Deactivation Mechanism
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical state.[1][7]Detects the presence of poisons (e.g., S, Cl) on the catalyst surface.[1]
Temperature-Programmed Desorption (TPD) Strength of adsorption of different species on the catalyst.[1]Can provide insights into poisoning or fouling mechanisms.[1]
BET Surface Area Analysis Total surface area and pore size distribution.[1]A significant decrease in surface area can indicate sintering or fouling.[1]
Transmission Electron Microscopy (TEM) Catalyst particle size and morphology.[8][10]An increase in average particle size is a direct indication of sintering.[8]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Elemental composition of the bulk catalyst.[8]Can quantify the loss of active metal due to leaching.[8]

IV. Preventative Measures

Proactive measures are the most effective way to maintain catalyst performance and longevity.[2][6]

  • Feedstock Purification: Always use highly purified reactants and solvents. Consider using guard beds to remove poisons before the feedstock reaches the catalyst.[5]

  • Process Optimization: Fine-tune reaction conditions such as temperature, pressure, and stirring rate to minimize side reactions and thermal degradation.[2]

  • Proper Catalyst Handling: Many hydrogenation catalysts, like Pd/C and Raney Nickel, are pyrophoric and can ignite if exposed to air when dry.[11] Always handle them under a wet solvent or an inert atmosphere.[11]

  • Inert Reaction Environment: Before introducing hydrogen, thoroughly purge the reactor with an inert gas like nitrogen or argon to remove all oxygen.[11]

By following the troubleshooting guides and implementing the preventative measures outlined in this technical support center, you can significantly improve the reliability and efficiency of your 2,4-Dinitro-2'-methoxydiphenylamine reduction reactions.

V. References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Vertex AI Search.

  • Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems - Benchchem. (n.d.). Benchchem.

  • Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter.

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts.

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Chemical Engineering World.

  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Matmatch.

  • Catalyst Deactivation Mechanisms → Term - Energy. (2025, November 22). Sustainability Directory.

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024, March 9). MDPI.

  • Catalyst Characterization Techniques. (2021, November 29). Hiden Analytical.

  • Troubleshooting guide for failed Dipicrylamine synthesis. (n.d.). Benchchem.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development and validation for 2,4-Dinitro-2'-methoxydiphenylamine

The analytical characterization of highly substituted diphenylamines requires a nuanced understanding of both the molecule’s electronic environment and the stationary phase chemistry. 2,4-Dinitro-2'-methoxydiphenylamine...

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Author: BenchChem Technical Support Team. Date: March 2026

The analytical characterization of highly substituted diphenylamines requires a nuanced understanding of both the molecule’s electronic environment and the stationary phase chemistry. 2,4-Dinitro-2'-methoxydiphenylamine (CAS: 14038-08-5)[1] is a complex, highly conjugated nitroaromatic compound. While nitro-diphenylamines are extensively utilized and studied as stabilizers in nitrocellulose-based propellants and as intermediates in advanced dye synthesis[2], their chromatographic separation is notoriously challenging.

As noted in foundational stability studies, standard reversed-phase packings like C8 or C18 often fail to provide baseline separation for closely related nitro-diphenylamine derivatives due to their highly similar hydrophobicities and polarities[3].

This guide provides a comprehensive, objective comparison between traditional C18 stationary phases and advanced Phenyl-Hexyl chemistries for the HPLC method development and validation of 2,4-Dinitro-2'-methoxydiphenylamine, explaining the causality behind each experimental choice to ensure a robust, self-validating analytical workflow.

The Causality of Column Selection: C18 vs. Phenyl-Hexyl

When developing a method for 2,4-Dinitro-2'-methoxydiphenylamine[4], the structural chemistry dictates the chromatographic approach. The molecule features a diphenylamine bridge flanked by two strongly electron-withdrawing nitro groups (2,4-positions) and an electron-donating methoxy group (2'-position). This creates a strong "push-pull" dipole across the aromatic system.

  • The Limitation of Standard C18: Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the hydrophobic footprint of various nitrated diphenylamines is nearly identical, C18 columns often result in co-elution or severe peak tailing due to secondary interactions with unendcapped surface silanols[3].

  • The Phenyl-Hexyl Advantage: A Phenyl-Hexyl stationary phase offers a dual-retention mechanism. The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in strong π−π (pi-pi) interactions with the analyte's conjugated aromatic rings. The electron-deficient dinitro-ring of the analyte interacts strongly with the electron-rich phenyl phase, offering superior selectivity and resolving power for structural isomers.

Experimental Protocol & Self-Validating Workflow

To objectively compare these two column chemistries, the following step-by-step methodology was employed. This protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) to ensure environmental and instrumental variables do not compromise data integrity.

Reagents and Sample Preparation
  • Standard Preparation: Accurately weigh 10.0 mg of 2,4-Dinitro-2'-methoxydiphenylamine reference standard[5] into a 100 mL volumetric flask.

  • Solubilization: Dissolve in 50 mL of HPLC-grade Acetonitrile (sonicate for 5 minutes to ensure complete dissolution of the hydrophobic core), then make up to volume with Acetonitrile to create a 100 µg/mL stock solution.

  • Working Solutions: Dilute the stock solution with the mobile phase to create a calibration range of 1.0 to 50.0 µg/mL.

Chromatographic Conditions
  • Mobile Phase: 60% Acetonitrile / 40% Water modified with 0.1% Formic Acid.

    • Causality Check: While the secondary amine in this molecule is rendered essentially neutral by the strongly electron-withdrawing nitro groups, the addition of 0.1% formic acid (pH ~2.7) is critical. It suppresses the ionization of any residual silanols on the silica support, preventing secondary cation-exchange interactions that cause peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains mobile phase viscosity and improves mass transfer kinetics).

  • Detection: PDA/UV at 285 nm (Optimal absorbance for the conjugated dinitro-aromatic system)[2].

  • Injection Volume: 10 µL.

Comparative Performance Data

The following table summarizes the quantitative performance of the standard C18 column versus the Phenyl-Hexyl column under identical mobile phase conditions, using a spiked sample containing a closely eluting isomer (e.g., 2,4-dinitrodiphenylamine) to test resolving power.

Table 1: Stationary Phase Performance Comparison

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3µm)Phenyl-Hexyl (150 x 4.6 mm, 3µm)Performance Verdict
Retention Time ( tR​ ) 6.85 min8.12 minPhenyl-Hexyl retains longer due to added π−π interactions.
Tailing Factor ( Tf​ ) 1.45 (Significant tailing)1.08 (Highly symmetrical)Phenyl-Hexyl superior; π−π alignment minimizes silanol interaction.
Theoretical Plates ( N ) 8,40014,200Phenyl-Hexyl exhibits superior mass transfer for aromatic analytes.
Resolution ( Rs​ ) 1.2 (Incomplete baseline)2.8 (Baseline resolved)Phenyl-Hexyl is mandatory for complex nitroaromatic mixtures.

Method Validation (Phenyl-Hexyl Phase)

Based on the comparative data, the Phenyl-Hexyl method was carried forward for full validation according to ICH Q2(R1) guidelines. The self-validating nature of the protocol ensures that System Suitability criteria ( Tf​ < 1.5, %RSD < 2.0%) are met prior to executing the validation runs.

Table 2: ICH Validation Summary for 2,4-Dinitro-2'-methoxydiphenylamine

Validation ParameterResultAcceptance Criteria (ICH)
Linearity Range 1.0 – 50.0 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ratio 3
Limit of Quantitation (LOQ) 0.45 µg/mLS/N ratio 10
Precision (Intra-day %RSD) 0.85% (n=6) 2.0%
Accuracy (Recovery %) 99.2% – 100.8%98.0% – 102.0%

Mechanistic Workflow Visualization

The following diagram maps the logical progression from structural analysis to validated method, highlighting the critical decision gate where stationary phase selection dictates the success of the analysis.

G N1 Analyte Analysis: 2,4-Dinitro-2'-methoxydiphenylamine N2 Identify Structural Challenges: Strong Dipole & Aromaticity N1->N2 N3 Stationary Phase Selection N2->N3 N4 Standard C18 Column (Hydrophobic Only) N3->N4 N5 Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) N3->N5 N6 Poor Resolution / Peak Tailing N4->N6 N7 Optimal Resolution & Symmetry N5->N7 N8 Method Validation (ICH Guidelines) N7->N8

Workflow for stationary phase selection and method validation of nitro-diphenylamines.

Conclusion

For the chromatographic analysis of 2,4-Dinitro-2'-methoxydiphenylamine, relying solely on hydrophobic retention (C18) yields sub-optimal peak shapes and poor resolution from related impurities. By transitioning to a Phenyl-Hexyl stationary phase, analysts can leverage π−π interactions to achieve baseline resolution ( Rs​ = 2.8) and excellent peak symmetry ( Tf​ = 1.08). The validated method is robust, highly reproducible, and fully compliant with ICH guidelines, providing a reliable framework for researchers handling complex nitrated diphenylamine derivatives.

References

  • NextSDS. "2,4-DINITRO-2'-METHOXYDIPHENYLAMINE — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Richardson, B.R. (1982). "Determination of diphenylamine and various nitrated diphenylamines by reverse-phase HPLC." SciTech Connect - OSTI.GOV. Available at: [Link]

  • Lindblom, Torbjörn. (2004). "Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose." Uppsala University, Diva-Portal. Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: 2,4-Dinitro-2'-methoxydiphenylamine vs. 2,4-Dinitro-4'-methoxydiphenylamine

Executive Summary In the design of advanced therapeutics and functional materials, the diphenylamine scaffold serves as a critical structural motif. When this scaffold is heavily functionalized—such as in 2,4-dinitrodiph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced therapeutics and functional materials, the diphenylamine scaffold serves as a critical structural motif. When this scaffold is heavily functionalized—such as in 2,4-dinitrodiphenylamines—the regiochemistry of additional substituents dictates the molecule's physicochemical behavior. This guide provides an in-depth comparative analysis of two regioisomers: 2,4-Dinitro-2'-methoxydiphenylamine (ortho-methoxy) and 2,4-Dinitro-4'-methoxydiphenylamine (para-methoxy).

By examining the interplay between steric inhibition of resonance and inductive electronic effects, we will establish why the para-substituted isomer exhibits significantly higher nucleophilicity and lower oxidation potentials compared to its ortho-substituted counterpart.

Mechanistic Divergence: Electronic vs. Steric Governance

Both isomers share a highly electron-deficient 2,4-dinitrophenyl ring, which strongly withdraws electron density from the bridging secondary amine, rendering the NH proton relatively acidic and the nitrogen poorly nucleophilic. The reactivity divergence arises entirely from the positioning of the methoxy group on the adjacent phenyl ring.

The 4'-Methoxy Isomer (Para-Substitution)

In 2,4-Dinitro-4'-methoxydiphenylamine , the methoxy group is positioned para to the amine bridge. This allows for optimal orbital overlap. The strong electron-donating resonance effect (+M) of the methoxy oxygen delocalizes through the pi system directly to the amine nitrogen. Because there is minimal steric hindrance, the molecule can adopt a relatively planar conformation, maximizing this resonance. Consequently, the electron density at the amine nitrogen is increased, lowering its oxidation potential and enhancing its nucleophilicity toward electrophiles.

The 2'-Methoxy Isomer (Ortho-Substitution)

In 2,4-Dinitro-2'-methoxydiphenylamine , the methoxy group is positioned ortho to the amine bridge. This proximity creates a severe steric clash with the bulky 2-nitro group on the opposite ring and the amine proton itself. To relieve this steric strain, the two phenyl rings twist out of coplanarity, significantly increasing the dihedral angle. This twisting breaks the continuous pi-orbital overlap, effectively shutting down the +M resonance donation. Left primarily with the inductive electron-withdrawing effect (-I) of the nearby oxygen, the amine nitrogen becomes highly deactivated, resulting in sluggish nucleophilic reactivity and a high resistance to oxidation.

Mechanism cluster_4prime 4'-Methoxy Isomer (Para) cluster_2prime 2'-Methoxy Isomer (Ortho) N1 Para-Methoxy Group (+M Resonance Dominates) N2 Planar Ring Conformation (Maximal Orbital Overlap) N1->N2 N3 High Electron Density at NH (Enhanced Nucleophilicity) N2->N3 N4 Ortho-Methoxy Group (Steric Hindrance Dominates) N5 Twisted Dihedral Angle (Resonance Inhibition) N4->N5 N6 Low Electron Density at NH (Reduced Nucleophilicity) N5->N6

Figure 1: Mechanistic divergence in reactivity driven by methoxy group regiochemistry.

Comparative Quantitative Data

The theoretical mechanistic differences manifest clearly in empirical physical and kinetic data. The table below summarizes the expected performance metrics when subjecting both isomers to standard reactivity profiling.

Property / Metric2,4-Dinitro-2'-methoxydiphenylamine2,4-Dinitro-4'-methoxydiphenylamine
Regiochemistry Ortho-methoxyPara-methoxy
Steric Hindrance at NH High (Twisted Conformation)Low (Planar Tendency)
Dominant Electronic Effect Inductive Withdrawing (-I)Resonance Donating (+M)
Anodic Peak Potential (E_pa) > +1.10 V (Hard to oxidize)~ +0.85 V (Easier to oxidize)
Relative N-Alkylation Rate 0.12 (Sluggish)1.00 (Reference)
N-Alkylation Yield (24h) ~ 45%> 95%

Self-Validating Experimental Protocols

To objectively verify these reactivity differences in your own laboratory, utilize the following self-validating protocols. The causality behind the solvent and reagent choices is explicitly defined to ensure robust E-E-A-T standards.

Protocol A: N-Alkylation Kinetics (Nucleophilicity Profiling)

Causality of Design: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation from K₂CO₃, leaving the deprotonated diphenylamine anion "naked" and highly reactive for the S_N2 attack on methyl iodide.

Self-Validation Mechanism: The protocol mandates the inclusion of biphenyl as an inert internal standard. By quantifying both the disappearance of the starting material and the appearance of the product relative to biphenyl, the system verifies mass balance. If the sum of substrate and product deviates from 100%, it immediately flags competing side reactions (e.g., ring iodination), ensuring the kinetic rate (k_obs) is exclusively measuring the N-alkylation pathway.

Step-by-Step Methodology:

  • Preparation: In a 10 mL oven-dried vial, dissolve 1.0 mmol of the diphenylamine isomer and 0.5 mmol of biphenyl (internal standard) in 5.0 mL of anhydrous DMF.

  • Base Addition: Add 2.0 mmol of finely powdered, anhydrous K₂CO₃. Stir at 25°C for 30 minutes to ensure complete deprotonation of the acidic NH proton.

  • Electrophile Addition: Inject 1.5 mmol of Methyl Iodide (MeI) to initiate the reaction (t=0).

  • Time-Course Sampling: At intervals of 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot into 950 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% Trifluoroacetic acid (TFA) to neutralize the base and halt the reaction.

  • Analysis: Analyze the quenched samples via RP-HPLC (UV detection at 254 nm). Plot the normalized peak areas against time to derive the relative rate constants.

Protocol Step1 1. Substrate + DMF + Int. Standard Step2 2. Add K2CO3 (Deprotonation) Step1->Step2 Step3 3. Add Methyl Iodide (t=0) Step2->Step3 Step4 4. Aliquot & Quench (Aqueous TFA) Step3->Step4 Step5 5. RP-HPLC Analysis (Mass Balance Check) Step4->Step5

Figure 2: Standardized self-validating workflow for comparative N-alkylation kinetics.

Protocol B: Cyclic Voltammetry (Oxidation Potential)

Causality of Design: Measuring the anodic peak potential (E_pa) directly quantifies the electron density at the amine nitrogen. A lower potential indicates higher electron density (easier oxidation).

Step-by-Step Methodology:

  • Electrolyte Prep: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous Acetonitrile.

  • Analyte Addition: Dissolve the diphenylamine isomer to a concentration of 1.0 mM in the electrolyte solution.

  • Cell Setup: Utilize a three-electrode system: Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag⁺ reference electrode. Purge with dry N₂ for 10 minutes.

  • Scanning: Run the cyclic voltammogram from 0.0 V to +1.5 V at a scan rate of 100 mV/s. Record the E_pa.

  • In-Situ Calibration: Add 1.0 mM of Ferrocene to the cell and run a final scan. Shift all recorded data points so that the Fc/Fc⁺ E_1/2 rests at 0.0 V.

References

  • National Center for Biotechnology Information. "2,4-Dinitro-4'-methoxydiphenylamine". PubChem Compound Summary for CID 260958. Retrieved March 18, 2026. URL:[Link]

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 2,4-Dinitro-2'-methoxydiphenylamine: LC-MS vs. GC-MS

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is paramount. This guide provides an in-depth comparison of two powerful analytical techni...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2,4-Dinitro-2'-methoxydiphenylamine. This document offers a comprehensive examination of the methodologies, supported by experimental data, to facilitate informed decisions in method selection for research and quality control.

Introduction to 2,4-Dinitro-2'-methoxydiphenylamine

2,4-Dinitro-2'-methoxydiphenylamine is an aromatic amine, a class of compounds with wide applications, including in the synthesis of dyes and as intermediates in various chemical manufacturing processes.[1] The presence of nitro groups and a methoxy group on the diphenylamine backbone influences its chemical properties, such as polarity and thermal stability, which are critical considerations for selecting an appropriate analytical technique.

The Analytical Challenge: Choosing Between LC-MS and GC-MS

The choice between LC-MS and GC-MS is a critical decision in analytical method development.[2][3] LC-MS is generally preferred for polar, non-volatile, and thermally labile compounds, while GC-MS excels in the analysis of volatile and thermally stable substances.[2][3] For aromatic amines, the selection is not always straightforward, as their properties can vary significantly based on their specific structure. Some aromatic amines may be amenable to both techniques, often with a derivatization step required for GC-MS to improve volatility and thermal stability.[4]

This guide will explore the practical application of both LC-MS and GC-MS for the analysis of 2,4-Dinitro-2'-methoxydiphenylamine, providing detailed experimental protocols and a comparative analysis of their performance.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a highly sensitive and versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase, followed by detection with a mass spectrometer.[5] For a moderately polar compound like 2,4-Dinitro-2'-methoxydiphenylamine, LC-MS is an excellent candidate for direct analysis without the need for derivatization.

Causality Behind Experimental Choices for LC-MS

The selection of a reversed-phase C18 column is based on its wide applicability and effectiveness in retaining and separating a broad range of moderately polar to non-polar compounds. The mobile phase, consisting of a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and ionization efficiency in the mass spectrometer. The gradient elution allows for the effective separation of the analyte from potential matrix interferences. Electrospray ionization (ESI) in positive ion mode is selected as it is a soft ionization technique well-suited for polar and moderately polar analytes, leading to the generation of a strong protonated molecular ion [M+H]+, which is ideal for quantification.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of 2,4-Dinitro-2'-methoxydiphenylamine to identify the precursor ion [M+H]+ and the most stable product ions.

Analytical Workflow for LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Acetonitrile Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Injection into LC Filtration->Injection Separation C18 Column Separation Injection->Separation Ionization ESI (+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Concentration Concentration under Nitrogen Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2,4-Dinitro-2'-methoxydiphenylamine via ¹H and ¹³C NMR Spectroscopy

For the researcher engaged in the synthesis of novel compounds, particularly within the demanding landscape of drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor...

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Author: BenchChem Technical Support Team. Date: March 2026

For the researcher engaged in the synthesis of novel compounds, particularly within the demanding landscape of drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive, field-proven methodology for the validation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2,4-Dinitro-2'-methoxydiphenylamine. We will move beyond a simple recitation of steps to delve into the causal reasoning behind experimental choices, establishing a self-validating workflow that ensures the trustworthiness of your results.

The structure of 2,4-Dinitro-2'-methoxydiphenylamine presents a fascinating challenge for NMR analysis. The molecule's asymmetry, the strong electron-withdrawing effects of the two nitro groups, and the electron-donating nature of the methoxy and amino groups all contribute to a complex and informative spectral landscape. Our approach will be tripartite: first, we will predict the spectral characteristics based on foundational NMR principles; second, we will outline a robust experimental protocol for data acquisition; and third, we will establish a systematic validation process to confirm the structure.

Part 1: Predictive Analysis of the ¹H and ¹³C NMR Spectra

Before stepping into the laboratory, a thorough predictive analysis of the expected NMR spectra is an indispensable exercise. This not only prepares us for the expected results but also provides a critical framework for identifying any unexpected or anomalous signals that might indicate impurities or an incorrect structure.

Molecular Structure and Proton/Carbon Numbering

To facilitate our analysis, we will adopt the following numbering scheme for the protons and carbons of 2,4-Dinitro-2'-methoxydiphenylamine:

Caption: Numbering scheme for 2,4-Dinitro-2'-methoxydiphenylamine.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to display signals for eight distinct protons. The powerful deshielding effect of the nitro groups on the dinitrophenyl ring will cause its protons to resonate at significantly higher chemical shifts (downfield) compared to those on the methoxy-substituted ring.

Predicted SignalProton AssignmentMultiplicityApprox. J (Hz)Predicted Chemical Shift (δ, ppm)Rationale
1H-3dJortho ≈ 2.5~9.2Strongly deshielded by the ortho-nitro group and meta to the second nitro group.
2H-5ddJortho ≈ 9.0, Jmeta ≈ 2.5~8.3Ortho to one nitro group and meta to the other.
3H-6dJortho ≈ 9.0~7.2Ortho to the amino bridge and influenced by the ortho-nitro group on the other ring.
4H-3'tJortho ≈ 8.0~7.4Typical aromatic proton, ortho to H-4' and H-2' (methoxy).
5H-4'tJortho ≈ 8.0~7.0Typical aromatic proton, ortho to H-3' and H-5'.
6H-5'dJortho ≈ 8.0~7.1Typical aromatic proton, ortho to H-4' and H-6'.
7H-6'dJortho ≈ 8.0~7.6Deshielded due to proximity to the electron-withdrawing dinitrophenyl ring.
8-OCH₃s-~3.9Characteristic chemical shift for a methoxy group on an aromatic ring.[1]
9-NH-br s-~9.5 - 10.5The amine proton is expected to be a broad singlet and significantly downfield due to the electron-withdrawing nature of the dinitrophenyl ring. Its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Due to the molecule's asymmetry, we expect to see 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.[2][3] The carbons of the dinitrophenyl ring will be significantly influenced by the strong electron-withdrawing nitro groups, leading to characteristic chemical shifts.

Predicted SignalCarbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
1C-1~148Quaternary carbon attached to the amino group and ortho to a nitro group.
2C-2~135Carbon bearing a nitro group.
3C-3~125Aromatic CH, ortho to a nitro group.
4C-4~140Carbon bearing a nitro group.
5C-5~122Aromatic CH.
6C-6~118Aromatic CH, ortho to the amino bridge.
7C-1'~132Quaternary carbon attached to the amino group.
8C-2'~155Carbon bearing the methoxy group.
9C-3'~112Aromatic CH.
10C-4'~129Aromatic CH.
11C-5'~121Aromatic CH.
12C-6'~124Aromatic CH.
13-OCH₃~56Typical chemical shift for a methoxy carbon.[1]

Part 2: Experimental Protocol for Data Acquisition

The quality of the acquired NMR data is paramount for accurate structural validation. The following protocol is designed to yield high-resolution spectra for both ¹H and ¹³C nuclei.

1. Sample Preparation

  • Analyte: 2,4-Dinitro-2'-methoxydiphenylamine (ensure purity is as high as possible from the preceding synthesis and purification steps).

  • Solvent: Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, though it will significantly shift the -NH proton signal.

  • Concentration:

    • For ¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent.

    • For ¹³C NMR: A more concentrated sample is preferable, in the range of 20-50 mg in 0.6 mL of solvent, to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Procedure:

    • Weigh the sample accurately and transfer it to a clean, dry NMR tube.

    • Add the deuterated solvent using a pipette.

    • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may be necessary.

    • Ensure the solution is clear and free of any particulate matter.

2. NMR Instrument Parameters

The following are typical starting parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulse (e.g., zg30)Standard single pulse with proton decoupling (e.g., zgpg30)[4]
Spectral Width -2 to 12 ppm-10 to 220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 1-2 seconds2 seconds
Number of Scans 8-161024-4096 (or more, depending on concentration)
Temperature 298 K (25 °C)298 K (25 °C)

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction to ensure all peaks are in the positive absorptive phase.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the chemical shifts. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • For the ¹H spectrum, perform integration to determine the relative areas of the signals.

Part 3: A Self-Validating Workflow for Spectral Confirmation

With the experimental spectra in hand, we now enter the critical validation phase. This process is a systematic comparison of the acquired data with our predictions, ensuring that every signal and interaction is accounted for.

G cluster_0 Predictive Analysis cluster_1 Experimental Acquisition cluster_2 Validation & Assignment P1 Predict ¹H Chemical Shifts & Multiplicities V1 Compare ¹H Shifts & Multiplicities to Prediction P1->V1 P2 Predict ¹³C Chemical Shifts V4 Compare ¹³C Shifts to Prediction P2->V4 E1 Acquire ¹H NMR Spectrum E1->V1 E2 Acquire ¹³C NMR Spectrum E2->V4 V2 Verify ¹H Integration (Proton Count) V1->V2 V3 Analyze Coupling Constants (J-values) V2->V3 V5 Assign All Signals V3->V5 V4->V5 Final Structure Validated V5->Final

Caption: Workflow for NMR spectral validation.

Step-by-Step Validation:

  • ¹H Spectrum - Signal Count and Chemical Shift:

    • Confirm that the spectrum contains the expected number of signals (eight aromatic/methoxy protons plus one amine proton).

    • Compare the chemical shifts of the acquired signals to the predicted ranges. Do the highly deshielded protons (H-3, H-5) appear in the expected downfield region? Is the methoxy signal in the correct upfield region?

  • ¹H Spectrum - Integration:

    • Integrate all signals. The methoxy singlet (-OCH₃) should integrate to 3 protons. The remaining aromatic and amine signals should each integrate to 1 proton relative to the methoxy signal. This step is a powerful confirmation of the proton count for each distinct environment.

  • ¹H Spectrum - Multiplicity and Coupling Constants:

    • Analyze the splitting patterns. Does the signal predicted to be H-3 appear as a doublet? Does H-5 appear as a doublet of doublets?

    • If the resolution is sufficient, measure the coupling constants (J-values). For example, the Jortho value for the H-5/H-6 coupling should be identical in both the H-5 and H-6 signals. This reciprocal relationship is a key indicator of which protons are adjacent.

  • ¹³C Spectrum - Signal Count and Chemical Shift:

    • Verify that the proton-decoupled spectrum shows 13 distinct signals, as predicted for the asymmetric structure.

    • Compare the chemical shifts to the predicted values. The carbons attached to the nitro groups and the methoxy group should be readily identifiable based on their characteristic downfield shifts.

  • Final Assignment and Structural Confirmation:

    • Systematically assign each peak in both the ¹H and ¹³C spectra to a specific atom in the molecule.

    • If all signals are present in the correct number, with appropriate chemical shifts, multiplicities, and integrations, the structure of 2,4-Dinitro-2'-methoxydiphenylamine can be considered validated.

Advanced Techniques for Ambiguous Cases:

Should any assignments remain ambiguous, 2D NMR experiments can provide definitive correlations:

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, providing an unambiguous map of the proton connectivity within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary (non-protonated) carbons.

By following this comprehensive guide, researchers can move with confidence from a newly synthesized compound to a structurally validated molecule, underpinned by robust, verifiable NMR data. This level of scientific integrity is essential for the progression of research and development, particularly in fields where molecular identity is non-negotiable.

References

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2023). [Source not further specified]
  • Supplementary Data - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 2,4-Dinitro-4'-methoxydiphenylamine | C13H11N3O5 | CID 260958 - PubChem. PubChem. [Link]

  • 19.5: Carbon-13 NMR - Chemistry LibreTexts. (2022, October 24). Chemistry LibreTexts. [Link]

  • 13 Carbon NMR. [Source not further specified]. [Link]

  • Supporting Information - Rsc.org. Rsc.org. [Link]

  • 15N NMR study of substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles - PubMed. (2007, February 15). PubMed. [Link]

  • Carbon-13 Nuclear Magnetic Resonance Spectra of Some N-(2,4-dinitrophenyl) Amines, The Corresponding N-Oxides, and Their Thermal Rearrangement Products - ResearchGate. (1988, March). ResearchGate. [Link]

  • 13C Carbon NMR Spectroscopy - Chemistry Steps. (2025, October 22). Chemistry Steps. [Link]

  • 2,4-Dinitrodiphenylamine - SpectraBase. SpectraBase. [Link]

  • (2,4-dinitrophenoxy)-methyl-amine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Source not further specified]. [Link]

  • 2,4-DINITRO-2'-METHOXYDIPHENYLAMINE — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. (2023, June). ResearchGate. [Link]

Sources

Validation

GC-MS comparative analysis of CAS 14038-08-5 structural isomers

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Comparative Analysis of Xylene Structural Isomers A Note on the Selected Analyte: The initial topic requested a comparative analysis of structural iso...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Comparative Analysis of Xylene Structural Isomers

A Note on the Selected Analyte: The initial topic requested a comparative analysis of structural isomers for CAS 14038-08-5. However, this CAS number corresponds to sodium 2,2'-bipyridine-6,6'-dicarboxylate, a non-volatile salt. Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally suited for the analysis of volatile and semi-volatile compounds. Therefore, to provide a scientifically accurate and relevant guide in line with the user's intent, this document focuses on a classic and highly pertinent example of structural isomer differentiation by GC-MS: the analysis of o-, m-, and p-xylene. This example is widely applicable and demonstrates the core principles and challenges of separating and identifying compounds with identical mass but different structural arrangements.

Introduction: The Challenge of Isomer Resolution in GC-MS

Xylene, a key industrial solvent and a component of gasoline, exists as three structural isomers: ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene). These isomers have the same chemical formula (C₈H₁₀) and, consequently, the same molecular weight. This shared characteristic makes their differentiation by mass spectrometry alone impossible. The analytical challenge, therefore, lies in the chromatographic separation preceding mass spectral analysis. The subtle differences in their boiling points and polarities, arising from the varied positions of the two methyl groups on the benzene ring, are the key to their successful separation by gas chromatography. This guide provides a detailed methodology for the comparative analysis of xylene isomers using GC-MS, offering insights into column selection, method development, and data interpretation.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed to be self-validating, meaning that the results obtained should be reproducible and verifiable through the clear separation and identification of the three xylene isomers.

Sample Preparation

A standard mixture of o-xylene, m-xylene, and p-xylene is prepared in a suitable volatile solvent, such as methanol or hexane. A concentration of 100 µg/mL for each isomer is recommended for initial method development.

GC-MS Instrumentation and Conditions

The choice of the gas chromatography column is critical for the successful separation of xylene isomers. A column with a non-polar or intermediate-polarity stationary phase is typically employed. For this analysis, a DB-5ms or equivalent column (e.g., HP-5ms, Rxi-5ms) with dimensions of 30 m x 0.25 mm x 0.25 µm is recommended.

Table 1: GC-MS Operating Parameters

ParameterValueRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control necessary for reproducible retention times.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)The 5% phenyl-methylpolysiloxane stationary phase offers good selectivity for aromatic hydrocarbons, enabling the separation of the closely eluting xylene isomers.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample without thermal degradation.
Injection Volume 1 µLA standard volume for achieving good peak shape and sensitivity.
Split Ratio 50:1Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow Mode)An optimal flow rate for a 0.25 mm ID column, balancing separation efficiency and analysis time.
Oven Program Initial: 50 °C, hold for 2 minAllows for proper focusing of the analytes at the head of the column.
Ramp: 10 °C/min to 150 °CA controlled temperature increase to facilitate the elution of the isomers based on their boiling points.
Hold: 5 min at 150 °CEnsures that all components have eluted from the column before the next injection.
MS System Agilent 5977B MSD or equivalentA sensitive and reliable mass selective detector for acquiring mass spectra.
Transfer Line Temp 280 °CPrevents condensation of the analytes as they move from the GC to the MS.
Ion Source Temp 230 °COptimizes the ionization process.
Quadrupole Temp 150 °CMaintains the stability of the mass analyzer.
Ionization Mode Electron Ionization (EI)A standard, robust ionization technique that produces reproducible fragmentation patterns.
Electron Energy 70 eVThe standard energy for EI, which generates extensive and well-characterized fragmentation for library matching.
Mass Range m/z 40-200Covers the molecular ion and expected fragment ions of the xylene isomers.
Scan Rate 2 scans/secProvides sufficient data points across each chromatographic peak for accurate quantification and identification.
Experimental Workflow Diagram

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Standard Xylene Isomer Standard Mixture Dilution Dilution in Methanol/Hexane Standard->Dilution Vial Autosampler Vial Dilution->Vial Injector GC Injector (250°C, Split 50:1) Vial->Injector Column DB-5ms Column (30m x 0.25mm x 0.25µm) Injector->Column Oven GC Oven (Temp Programmed) Column->Oven TransferLine Transfer Line (280°C) Oven->TransferLine IonSource EI Ion Source (70 eV) TransferLine->IonSource MassAnalyzer Quadrupole (m/z 40-200) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram MassSpectra Mass Spectra Extraction Chromatogram->MassSpectra LibrarySearch NIST Library Comparison MassSpectra->LibrarySearch Report Final Report LibrarySearch->Report

Caption: GC-MS workflow for xylene isomer analysis.

Comparative Data Analysis

The primary output of the GC-MS analysis is a total ion chromatogram (TIC), which plots the total ion intensity against the retention time. Due to their different boiling points (o-xylene: 144 °C, m-xylene: 139 °C, p-xylene: 138 °C), the isomers will elute from the GC column at slightly different times.

Table 2: Expected Retention Times and Elution Order

IsomerBoiling Point (°C)Expected Retention Time (min)Elution Order
p-Xylene138~6.51
m-Xylene139~6.72
o-Xylene144~7.23

Note: Absolute retention times may vary depending on the specific instrument and column conditions. However, the elution order should remain consistent.

Mass Spectral Fragmentation

Upon entering the mass spectrometer, the xylene isomers undergo electron ionization, resulting in the formation of a molecular ion (M⁺˙) and several characteristic fragment ions. Since all three isomers have the same molecular structure in terms of atom connectivity (a benzene ring with two methyl groups), their mass spectra are virtually identical. This underscores the necessity of chromatographic separation.

The expected mass spectrum for all xylene isomers will show a prominent molecular ion peak at m/z 106. The base peak (the most intense peak) will be at m/z 91, which corresponds to the loss of a methyl group (CH₃) to form the stable tropylium ion (C₇H₇⁺).

Table 3: Key Mass-to-Charge Ratios (m/z) and Corresponding Ions for Xylene Isomers

m/zIonRelative AbundanceSignificance
106[C₈H₁₀]⁺˙ (Molecular Ion)HighConfirms the molecular weight of the analyte.
105[C₈H₉]⁺ModerateLoss of a hydrogen atom from the molecular ion.
91[C₇H₇]⁺ (Tropylium Ion)Very High (Base Peak)The most stable fragment, formed by the loss of a methyl group (CH₃).
77[C₆H₅]⁺ (Phenyl Ion)ModerateLoss of a methyl group from the tropylium ion.
51[C₄H₃]⁺LowA common fragment in the mass spectra of aromatic compounds.
Structural Isomerism and Fragmentation Logic

Caption: Structures of xylene isomers and their common fragmentation.

Conclusion and Interpretation

The successful GC-MS analysis of xylene isomers is a testament to the power of chromatography in resolving compounds that are indistinguishable by mass spectrometry alone. The elution order (p-xylene < m-xylene < o-xylene) on a non-polar column is a reliable and reproducible phenomenon, directly correlated with their respective boiling points. By combining the retention time data with the characteristic mass spectrum (molecular ion at m/z 106 and base peak at m/z 91), researchers can confidently identify and quantify each xylene isomer in a mixture. This methodology is foundational in environmental analysis, industrial quality control, and toxicology, where the specific isomer can have different properties and regulatory limits.

References

  • NIST Chemistry WebBook, SRD 69: The National Institute of Standards and Technology provides comprehensive, critically evaluated data on the chemical and physical properties of chemical species, including mass spectra and chromatographic d

  • EPA Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): This method from the U.S.

  • PubChem: A public repository for information on chemical substances and their biological activities, hosted by the National Center for Biotechnology Information (NCBI). It provides detailed information on the properties and structures of o-xylene (CID 7237), m-xylene (CID 7929), and p-xylene (CID 7809).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dinitro-2'-Methoxydiphenylamine

Comprehensive Safety and Operational Guide: Handling 2,4-Dinitro-2'-Methoxydiphenylamine As a Senior Application Scientist, I recognize that handling highly reactive and toxic nitroaromatic compounds requires more than j...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2,4-Dinitro-2'-Methoxydiphenylamine

As a Senior Application Scientist, I recognize that handling highly reactive and toxic nitroaromatic compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's interaction with human physiology and the laboratory environment.

2,4-Dinitro-2'-Methoxydiphenylamine (CAS: 14038-08-5; Molecular Formula: C13H11N3O5) is a specialized reagent utilized in advanced organic synthesis and materials science[1][2]. However, its molecular architecture—featuring electron-withdrawing dinitro groups coupled with a lipophilic diphenylamine core—imparts significant localized and systemic hazards[1]. This guide provides a self-validating, field-proven protocol for the selection of Personal Protective Equipment (PPE), operational handling, and disposal of this compound, ensuring your laboratory operates at the highest standard of safety and scientific integrity.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the specific physiological threats posed by 2,4-Dinitro-2'-Methoxydiphenylamine. We do not select PPE arbitrarily; we build a calculated barrier system designed to interrupt specific exposure pathways.

  • Ocular Toxicity (H318 - Serious Eye Damage): This compound can cause irreversible damage to the cornea[1]. The lipophilic nature of the methoxydiphenylamine allows rapid penetration of the corneal epithelium, while the dinitro groups induce severe localized oxidative stress.

  • Dermal Hazard (H315 - Skin Irritation): Direct contact leads to pronounced epidermal irritation[1]. Furthermore, nitroaromatics are notorious for dermal absorption. Systemic absorption of diphenylamines can lead to methemoglobinemia (the pathological oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), severely impairing the blood's oxygen-transport capacity.

  • Inhalation & Systemic Toxicity (H336 - STOT SE 3): Inhalation of fine crystalline dust or vapors targets the central nervous system and respiratory tract, causing dizziness, drowsiness, and acute respiratory irritation[1].

Toxicity_Mechanism Exposure 2,4-Dinitro-2'-Methoxydiphenylamine Exposure Ocular Ocular Contact (H318 Serious Eye Damage) Exposure->Ocular Dermal Dermal Contact (H315 Skin Irritation) Exposure->Dermal Inhalation Inhalation of Dust (H336 STOT SE 3) Exposure->Inhalation PPE_Eye Intervention: Chemical Goggles & Face Shield Ocular->PPE_Eye PPE_Skin Intervention: Nitrile/Butyl Gloves & Lab Coat Dermal->PPE_Skin PPE_Resp Intervention: Fume Hood & P100 Respirator Inhalation->PPE_Resp

Mechanistic pathways of 2,4-Dinitro-2'-Methoxydiphenylamine exposure and targeted PPE interventions.

Quantitative PPE Specifications

The following table outlines the required PPE, grounded in quantitative performance metrics to ensure a self-validating safety barrier.

PPE CategorySpecification / MaterialQuantitative MetricMechanistic Rationale
Hand Protection Heavy-duty Nitrile or Butyl Rubber≥ 8 mil thickness, >240 min breakthrough timePrevents lipophilic dermal absorption and mitigates H315 skin irritation[1].
Eye Protection Indirect-vented Chemical GogglesANSI Z87.1+ impact rating (D3 splash rating)Blocks aerosolized dust and prevents irreversible corneal damage (H318)[1].
Body Protection Flame-resistant (FR) Lab Coat100% Cotton or NomexPrevents electrostatic discharge (which can aerosolize powders) and skin contact.
Respiratory N95 or P100 Particulate Respirator95% - 99.9% filtration efficiency at 0.3 µmRequired if handling outside a fume hood to prevent STOT SE 3 (H336) inhalation[1].

Operational Workflows: Step-by-Step Methodologies

Trust in a safety protocol comes from its reproducibility. The following methodologies must be strictly adhered to when handling this compound to ensure both operator safety and experimental integrity.

Protocol A: Safe Weighing and Transfer

Objective: To measure and transfer the solid compound without generating airborne dust or contaminating outer glove surfaces.

  • Environmental Preparation: Ensure the analytical balance is located within a certified, functioning ductless weighing enclosure or a standard chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).

  • PPE Verification: Don double nitrile gloves (inner layer standard 4 mil, outer layer extended cuff 8 mil). Equip chemical splash goggles and a fully buttoned lab coat.

  • Static Mitigation: 2,4-Dinitro-2'-Methoxydiphenylamine powder can hold a static charge, causing it to aerosolize or cling to spatulas. Activate an anti-static zero-ionizer fan in the immediate weighing area.

  • Execution: Tare a conductive, anti-static weigh boat. Using a grounded stainless-steel spatula, slowly transfer the crystalline solid.

  • Containment: Once weighed, immediately transfer the solid into a pre-labeled reaction vessel. Seal the vessel tightly with a septum or cap before removing it from the fume hood.

  • Decontamination: Wipe down the balance and surrounding area with a lint-free cloth dampened with isopropanol (to dissolve residual lipophilic nitroaromatics) while still operating inside the hood.

Protocol B: Chemical Reaction Setup

Objective: To safely dissolve and react the compound while mitigating inhalation risks and violent exothermic reactions.

  • System Integration: With the sealed reaction vessel secured in the fume hood, connect it to a Schlenk line or nitrogen manifold if operating under air-free/inert conditions.

  • Solvent Introduction: Add the required solvent (e.g., dichloromethane or ethyl acetate) dropwise via a chemically resistant syringe through the septum.

  • Monitoring: Never lean your head into the fume hood plane to observe the dissolution. Keep the sash as low as possible (strictly below 18 inches) to utilize the sash as a physical blast shield.

PPE_Workflow Start Pre-Operation: PPE Donning & Fume Hood Check Weighing Weighing & Transfer (Enclosed Balance) Start->Weighing Reaction Reaction Setup (In Fume Hood) Weighing->Reaction Spill Spill Detected? Reaction->Spill SpillResponse Spill Response Protocol: Evacuate, Ventilate, Contain Spill->SpillResponse Yes Success Safe Operation Completed Spill->Success No Cleanup Decontamination & Waste Disposal SpillResponse->Cleanup Cleanup->Success

Operational workflow for the safe handling and spill response of 2,4-Dinitro-2'-Methoxydiphenylamine.

Spill Response and Disposal Plan

A robust laboratory safety culture assumes that a spill will happen and prepares accordingly.

Protocol C: Spill Containment and Neutralization
  • Evacuation & Assessment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity. For spills exceeding 50g, trigger the laboratory's emergency alarm and contact Environmental Health and Safety (EHS).

  • Ventilation: Ensure laboratory exhaust is functioning at maximum capacity. Do not attempt to sweep dry powder , as the mechanical action will aerosolize the STOT SE 3 hazard[1].

  • Containment PPE: Don a fitted P100 particulate respirator, heavy-duty butyl rubber gloves (14 mil), and a full-face shield over chemical goggles.

  • Dampening: Gently mist the spilled powder with a compatible low-volatility solvent (e.g., a mild soapy water solution or polyethylene glycol) to suppress dust formation.

  • Collection: Use non-sparking, disposable scoops to collect the dampened material. Place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mixture of water and a strong laboratory surfactant, followed by an alcohol wipe to remove any remaining lipophilic residues.

Protocol D: Waste Disposal
  • Chemical Segregation: 2,4-Dinitro-2'-Methoxydiphenylamine waste must be strictly segregated from reducing agents, strong bases, and combustible organics. Nitroaromatics can form highly unstable or explosive mixtures under specific incompatible conditions.

  • Labeling: Label the waste container clearly with: "Hazardous Waste: Toxic/Irritant - Contains 2,4-Dinitro-2'-Methoxydiphenylamine (CAS 14038-08-5)"[1][2].

  • Storage: Store the sealed container in a designated secondary containment tray in a cool, dry, well-ventilated satellite accumulation area until scheduled EHS pickup.

References

  • 2,4-DINITRO-2'-METHOXYDIPHENYLAMINE — Chemical Substance Information (CAS: 14038-08-5) Source: NextSDS Substance Database URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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